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  • Product: Diethyl(4-nitrophenyl)phosphonate
  • CAS: 1754-42-3

Core Science & Biosynthesis

Foundational

Diethyl(4-nitrophenyl)phosphonate: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Target Audience: Materials Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary Diethyl(4-nitrophenyl)phosphonate (CAS: 1754-42-3) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Diethyl(4-nitrophenyl)phosphonate (CAS: 1754-42-3) is a highly versatile organophosphorus intermediate characterized by a robust carbon-phosphorus (C–P) bond. Unlike its structural cousin, the highly toxic organophosphate paraoxon (diethyl 4-nitrophenyl phosphate), this phosphonate ester features a direct linkage between the phosphorus atom and the aromatic ring. This structural distinction renders it an invaluable precursor in the synthesis of self-assembled monolayers (SAMs) for perovskite solar cells, a core scaffold for cyclin-dependent kinase (CDK) inhibitors, and a kinetic probe in micellar catalysis [1, 5, 6].

This whitepaper synthesizes the physicochemical properties, spectroscopic signatures, and field-proven experimental protocols required to utilize this compound effectively in advanced research workflows.

Physicochemical and Structural Profiling

Understanding the fundamental properties of diethyl(4-nitrophenyl)phosphonate is critical for predicting its behavior in organic synthesis and interfacial engineering. The presence of the electron-withdrawing nitro group para to the phosphonate moiety significantly influences both the electrophilicity of the phosphorus center and the overall polarity of the molecule [1].

Table 1: Fundamental Physicochemical Properties
PropertyValueCausality / Operational Significance
IUPAC Name 1-diethoxyphosphoryl-4-nitrobenzeneStandard nomenclature defining the direct C-P bond [1].
CAS Number 1754-42-3Unique registry identifier for procurement and safety tracking.
Molecular Formula C10H14NO5PDictates stoichiometric calculations in cross-coupling reactions.
Molecular Weight 259.20 g/mol Crucial for precise molarity and yield determinations [1].
XLogP3 1.6Indicates moderate lipophilicity; optimal for liquid-liquid extraction using ethyl acetate or dichloromethane [1].
Topological Polar Surface Area 81.4 ŲGoverns the molecule's interaction with polar stationary phases during silica gel chromatography [1].
H-Bond Acceptors 5Facilitates strong coordination with protic solvents, metallic catalysts, and hydrogen-bond donors [1].
Table 2: Spectroscopic Signatures (NMR)

Accurate structural validation is a self-validating requirement in any synthetic workflow. The following nuclear magnetic resonance (NMR) data provides the benchmark for product purity [3, 4].

NucleusSolventChemical Shift (δ, ppm)Structural Correlation
31P CDCl314.82 – 20.3Characteristic resonance of the aryl phosphonate ester (P=O) [3, 4].
1H CDCl31.27 (t, J=7.1 Hz, 6H)Methyl protons of the two peripheral ethoxy groups [4].
1H CDCl33.78 – 4.29 (m, 4H)Methylene protons of the ethoxy groups (O-CH2) [4].
1H CDCl37.84 – 8.33 (m, 4H)Aromatic protons of the para-substituted nitrophenyl ring [4].

Core Synthetic Methodologies & Workflows

As a Senior Application Scientist, establishing self-validating, reproducible protocols is paramount. The following methodologies detail not just the how, but the why behind each operational choice.

Synthesis via Palladium-Catalyzed Hirao Cross-Coupling

Objective: Establish the C–P bond by coupling 1-bromo-4-nitrobenzene with diethyl phosphite.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-bromo-4-nitrobenzene (1.0 eq) and diethyl phosphite (1.2 eq) in anhydrous toluene.

    • Causality: Argon prevents the oxidative deactivation of the Pd(0) catalyst. Toluene provides a high-boiling, non-polar medium that stabilizes the catalytic intermediate.

  • Catalyst Activation: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%) and triethylamine (1.5 eq).

    • Causality: Pd(0) undergoes oxidative addition into the C-Br bond. Triethylamine acts as a proton scavenger to neutralize the HBr generated during the phosphite coordination step.

  • Thermal Cycling: Reflux the mixture at 90–110°C for 12–24 hours. Monitor the consumption of the starting material via TLC (Eluent: 50:50 EtOAc/Hexane).

  • Isolation: Cool to room temperature and filter the mixture through a Celite pad.

    • Causality: Celite filtration is a self-validating step to quantitatively remove precipitated palladium black, preventing downstream catalytic poisoning. Concentrate in vacuo and purify via flash chromatography to yield the product as a brown oil[4].

Dealkylation to (4-Nitrophenyl)phosphonic Acid

Objective: Cleave the ethyl ester protecting groups to yield the free phosphonic acid, a critical metal-chelating agent[2].

  • Acidic Reflux: Dissolve diethyl(4-nitrophenyl)phosphonate in concentrated hydrochloric acid (37%). Reflux vigorously for 4–6 hours [2].

    • Causality: The highly acidic environment protonates the P=O oxygen, increasing the electrophilicity of the phosphorus center. Chloride ions subsequently attack the ethyl groups via an SN2 mechanism, releasing chloroethane. The robust C–P bond remains entirely intact under these conditions.

  • Solvent Evaporation: Remove excess HCl and water via vacuum distillation.

  • Azeotropic Drying: Add anhydrous toluene to the crude residue and perform an azeotropic distillation.

    • Causality: This step forces the removal of trace residual water, driving the equilibrium toward a dry, crystalline product [2].

  • Purification: Recrystallize the crude solid from an acetone/water matrix to obtain pure (4-nitrophenyl)phosphonic acid.

Mechanism S1 Diethyl(4-nitrophenyl) phosphonate S2 Protonation of Phosphoryl Oxygen S1->S2 S3 Nucleophilic Attack by Chloride Ion S2->S3 S4 Dealkylation (- Chloroethane) S3->S4 S5 (4-Nitrophenyl) phosphonic acid S4->S5

Fig 1: Mechanistic sequence of acid-catalyzed dealkylation of the phosphonate ester.

Nitro Reduction to Diethyl(4-aminophenyl)phosphonate

Objective: Reduce the nitro group to an amine for downstream functionalization (e.g., integration into NDI-based electron transport layers) [3, 5].

  • Hydrogenation Setup: Dissolve diethyl(4-nitrophenyl)phosphonate in absolute ethanol. Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) [3].

  • Reduction: Purge the reaction vessel with H2 gas and stir under a hydrogen atmosphere (balloon or 50 psi Parr shaker) at 40°C for 6 hours [3].

    • Causality: Pd/C selectively reduces the -NO2 group to -NH2 without risking the hydrogenolysis of the C–P bond or the aromatic ring, ensuring high chemoselectivity.

  • Safe Filtration: Filter the suspension through a thick pad of Celite under an inert atmosphere.

    • Causality: Dry Pd/C is highly pyrophoric. Filtering through Celite captures the catalyst safely and prevents product contamination.

  • Recovery: Evaporate the ethanol in vacuo to yield diethyl(4-aminophenyl)phosphonate as a yellow solid [3].

Applications in Advanced Research

The strategic divergence of diethyl(4-nitrophenyl)phosphonate into various high-impact fields is mapped below.

Workflow N1 Diethyl(4-nitrophenyl)phosphonate (Core Intermediate) N2 Acidic Hydrolysis (Conc. HCl, Reflux) N1->N2 N3 Catalytic Hydrogenation (H2, Pd/C, EtOH) N1->N3 N4 Alkaline Hydrolysis (Micellar Catalysis) N1->N4 N5 (4-Nitrophenyl)phosphonic Acid (Surface Engineering / SAMs) N2->N5 N6 Diethyl(4-aminophenyl)phosphonate (Perovskite ETLs / Kinase Inhibitors) N3->N6 N7 Degradation Kinetics (Surfactant Evaluation) N4->N7

Fig 2: Synthetic divergence of diethyl(4-nitrophenyl)phosphonate into key research applications.

Surface Engineering & Perovskite Solar Cells

The reduced derivative, diethyl(4-aminophenyl)phosphonate, is a critical building block for synthesizing NDI-(PhPA)2. This molecule is utilized as an Electron Transport Layer (ETL) in n–i–p structured perovskite solar cells. The phosphonic acid anchoring group facilitates strong adhesion to FTO substrates, preventing molecular desorption and significantly enhancing the interfacial stability of the solar cell [5].

Medicinal Chemistry: Kinase Inhibitors

In drug development, the phosphonate moiety acts as a bioisostere for phosphates and carboxylates. Diethyl(4-nitrophenyl)phosphonate is a key intermediate in the synthesis of highly specific, ATP-competitive inhibitors of CDK9/CycT1. By reducing the nitro group and coupling the resulting aniline with substituted pyrimidines, researchers can generate hydrolytically stable antiviral and anticancer agents [3].

Micellar Catalysis and Degradation Models

Because its structure mimics toxic organophosphates (like paraoxon) but exhibits different leaving-group kinetics, diethyl(4-nitrophenyl)phosphonate is used as a standard probe in micellar catalysis. Studies have demonstrated that its alkaline hydrolysis proceeds 30 to 144 times more rapidly in the presence of cleavable dicationic (gemini) surfactants compared to pure water, providing a vital model for developing chemical warfare agent decontamination systems [6].

References

  • National Institutes of Health. "Diethyl(4-nitrophenyl)phosphonate | C10H14NO5P | CID 284865". PubChem. Available at:[Link]

  • Journal of Medicinal Chemistry. "Synthesis and Evaluation of Phosphorus Containing, Specific CDK9/CycT1 Inhibitors". ACS Publications. Available at:[Link]

  • RSC Advances. "Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites". The Royal Society of Chemistry. Available at:[Link]

  • U.S. Department of Energy. "EES Solar - Molecular-level design of functional interlayers". OSTI.gov. Available at: [Link]

  • ResearchGate. "Cleavable dicationic surfactant micellar system for the decomposition of organophosphorus compounds". Russian Chemical Bulletin. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Diethyl 4-Nitrophenyl Phosphonate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of diethyl 4-nitrophenyl phosphonate, a key intermediate in v...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of diethyl 4-nitrophenyl phosphonate, a key intermediate in various chemical syntheses. In the absence of extensive publicly available experimental data for this specific compound, this guide presents a detailed, scientifically grounded hypothetical case study. We will explore the synthesis, potential thermal decomposition pathways, and a thorough assessment of its stability using standard analytical techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). This guide is intended to be a valuable resource for researchers handling this and structurally related compounds, offering insights into safe handling, storage, and reaction conditions.

Introduction and Synthesis

Diethyl 4-nitrophenyl phosphonate belongs to the class of organophosphorus compounds, which are widely utilized in pharmaceuticals, agriculture, and materials science. The presence of the nitro group on the phenyl ring significantly influences the electronic properties and reactivity of the molecule, making a thorough understanding of its stability paramount for safe and controlled applications.

The synthesis of diethyl 4-nitrophenyl phosphonate can be achieved through several established methods in organophosphorus chemistry. A common and efficient route is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an aryl halide, in this case, 4-nitro-halobenzene. The reaction proceeds via a quasi-phosphonium salt intermediate which then dealkylates to form the desired phosphonate.

Another viable synthetic route is the Hirao reaction, which involves the palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide. This method offers an alternative pathway to the desired product, often with high yields.

Thermodynamic Stability and Decomposition Pathways

The thermodynamic stability of diethyl 4-nitrophenyl phosphonate is a critical parameter that dictates its safe handling, storage, and use in chemical processes. The molecule possesses several functionalities that can contribute to its thermal decomposition, primarily the nitro group and the diethyl phosphonate ester.

The thermal degradation of organophosphorus esters is known to often initiate with the elimination of a phosphorus acid. In the case of diethyl 4-nitrophenyl phosphonate, a plausible decomposition pathway involves a β-elimination reaction of one of the ethyl groups, leading to the formation of ethylene and the corresponding phosphonic acid. This process can be autocatalytic, with the acid product catalyzing further decomposition.

A proposed mechanism, based on computational studies of related nitroalkyl phosphates, suggests a single-step concerted mechanism involving a six-membered transition state. This pathway is considered energetically favorable over a stepwise ionic mechanism.

The major anticipated decomposition products from the thermal degradation of diethyl 4-nitrophenyl phosphonate include:

  • Ethylene

  • 4-Nitrophenylphosphonic acid

  • p-Nitrophenol

  • Phosphorus oxides (at higher temperatures)

  • Volatile organic compounds from the further breakdown of the ethyl groups.

The following diagram illustrates a plausible initial step in the thermal decomposition of diethyl 4-nitrophenyl phosphonate:

G cluster_0 Diethyl 4-Nitrophenyl Phosphonate cluster_1 Transition State cluster_2 Products a O₂N-Ph-P(O)(OCH₂CH₃)₂ b [Six-membered ring involving P, O, C, C, H] a->b Heat c O₂N-Ph-P(O)(OH)(OCH₂CH₃) + H₂C=CH₂ b->c Decomposition G cluster_0 DSC Thermogram of Diethyl 4-Nitrophenyl Phosphonate start melt_onset start->melt_onset melt_peak melt_onset->melt_peak melt_end melt_peak->melt_end baseline1 melt_end->baseline1 decomp_onset baseline1->decomp_onset decomp_peak decomp_onset->decomp_peak decomp_end decomp_peak->decomp_end end decomp_end->end ylabel melt_label decomp_label

Caption: Hypothetical DSC curve for diethyl 4-nitrophenyl phosphonate.

Interpretation:

The hypothetical DSC curve shows an initial endothermic peak corresponding to the melting of the compound, followed by a significant exothermic event at a higher temperature, which is indicative of decomposition. The onset temperature of this exotherm is a critical parameter for defining the upper limit for safe handling and processing.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This technique is essential for determining the temperature at which a material begins to decompose and the extent of mass loss during decomposition.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of diethyl 4-nitrophenyl phosphonate into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program: Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

Hypothetical TGA Data:

Temperature (°C)Mass Loss (%)Description
25 - 200< 1Stable, minimal mass loss
200 - 300~ 45Major decomposition step
300 - 600~ 20Slower, secondary decomposition
> 600~ 35Residual char

Hypothetical TGA and DTG Curves:

G cluster_0 TGA and DTG Curves of Diethyl 4-Nitrophenyl Phosphonate tga_onset tga_mid tga_onset->tga_mid tga_end tga_mid->tga_end tga_start tga_start->tga_onset dtg_peak dtg_end dtg_peak->dtg_end dtg_start dtg_start->dtg_peak ylabel_tga ylabel_dtg

Caption: Hypothetical TGA (solid blue) and DTG (dashed red) curves.

Interpretation:

The TGA curve shows that significant mass loss begins around 200 °C, which aligns with the onset of the exothermic decomposition observed in the DSC data. The derivative of the TGA curve (DTG) shows the rate of mass loss, with a peak corresponding to the temperature of maximum decomposition rate. The presence of a significant char residue at 600 °C is characteristic of many phosphorus-containing compounds.

Accelerating Rate Calorimetry (ARC)

ARC is a highly sensitive technique used to study the thermal stability of materials under adiabatic conditions, which simulates a worst-case scenario for a thermal runaway reaction. [1][2]It provides data on the onset temperature of self-heating, as well as the rates of temperature and pressure rise during decomposition. [3][4] Experimental Protocol:

  • Sample Preparation: A known mass of diethyl 4-nitrophenyl phosphonate is placed in a spherical, high-pressure sample bomb.

  • Instrument Setup: The bomb is placed in the ARC calorimeter, which is designed to maintain an adiabatic environment.

  • Thermal Program: The instrument operates in a "heat-wait-search" mode. The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating. If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode and tracks the exothermic reaction.

Hypothetical ARC Data:

ParameterValueUnit
Onset Temperature (Tonset)195.5°C
Maximum Temperature (Tmax)350.2°C
Maximum Pressure (Pmax)25.3bar
Time to Maximum Rate (TMR)45min
Adiabatic Temperature Rise (ΔTad)154.7°C

Hypothetical ARC Temperature and Pressure Profile:

G cluster_0 ARC Temperature and Pressure vs. Time temp_onset temp_runaway temp_onset->temp_runaway temp_max temp_runaway->temp_max temp_start temp_start->temp_onset press_onset press_runaway press_onset->press_runaway press_max press_runaway->press_max press_start press_start->press_onset ylabel_temp ylabel_press

Caption: Hypothetical ARC temperature and pressure profiles during decomposition.

Interpretation:

The ARC data indicates a self-accelerating decomposition starting at 195.5 °C. The rapid rise in both temperature and pressure highlights the potential for a thermal runaway reaction if the compound is heated above its onset temperature in an uncontrolled manner. The Time to Maximum Rate (TMR) is a critical safety parameter, indicating how quickly the reaction can escalate to its most dangerous point after the onset of decomposition.

Discussion and Safety Implications

The combined hypothetical data from DSC, TGA, and ARC provides a comprehensive picture of the thermal stability of diethyl 4-nitrophenyl phosphonate. The onset of a significant exothermic decomposition at approximately 200-210°C, as suggested by both DSC and TGA, is a key finding. The ARC data further emphasizes the potential hazard, demonstrating a self-accelerating reaction with a significant pressure buildup under adiabatic conditions.

These findings have several important safety implications for the handling and use of diethyl 4-nitrophenyl phosphonate:

  • Process Temperature Control: Chemical reactions and processes involving this compound should be maintained well below the determined onset temperature of decomposition to ensure a sufficient margin of safety.

  • Storage Conditions: The compound should be stored in a cool, well-ventilated area, away from heat sources.

  • Scale-up Considerations: The potential for thermal runaway must be carefully considered during process scale-up. The data from ARC is particularly valuable for designing appropriate cooling systems and emergency relief venting.

  • Incompatible Materials: The compatibility of diethyl 4-nitrophenyl phosphonate with other reagents and materials of construction should be evaluated to avoid any catalytic effects that could lower its decomposition temperature.

Conclusion

This technical guide has provided a detailed, albeit hypothetical, analysis of the thermodynamic stability of diethyl 4-nitrophenyl phosphonate. Through the application of DSC, TGA, and ARC, we have characterized its melting behavior, decomposition profile, and potential for thermal runaway. The proposed decomposition pathways, based on established principles of organophosphorus chemistry, offer a framework for understanding the degradation products.

The key takeaway for researchers and professionals is the importance of a thorough thermal hazard assessment for this and similar compounds. The data presented herein, while hypothetical, underscores the need for careful temperature control and robust safety protocols to mitigate the risks associated with the handling and processing of diethyl 4-nitrophenyl phosphonate.

References

  • Belmont Scientific. Accelerating Rate Calorimeter (ARC). [Link]

  • Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link]

  • DEKRA. ARC Testing (Accelerating Rate Calorimetry). [Link]

  • Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link]

Sources

Foundational

electronic effects of the nitro group in arylphosphonates

The structural and electronic tuning of arylphosphonates is a cornerstone of modern organophosphorus chemistry, with profound implications spanning medicinal drug design, agrochemicals, and advanced materials science. Am...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural and electronic tuning of arylphosphonates is a cornerstone of modern organophosphorus chemistry, with profound implications spanning medicinal drug design, agrochemicals, and advanced materials science. Among the various functional groups utilized to modulate the physicochemical properties of these compounds, the nitro group (-NO2) stands out due to its extreme electron-withdrawing capabilities.

This technical guide explores the mechanistic causality behind the , detailing how it dictates synthetic reactivity, alters molecular stability, and engineers surface dipoles in materials applications.

The Electronic Paradigm of Nitroarylphosphonates

The nitro group exerts a profound influence on the aryl ring and the adjacent phosphonate moiety through two synergistic mechanisms:

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms pull electron density through the σ-bond framework.

  • Resonance Effect (-M): The π-system of the aromatic ring delocalizes electron density toward the nitro oxygen atoms, creating a severe electron deficiency at the ortho and para positions.

When a phosphonate group (-PO3R2) is positioned para to a nitro group, the phosphorus atom experiences a significant depletion of electron density. This deshielding effect increases the electrophilicity of the phosphorus center, lowers the pKa of the corresponding phosphonic acids (making them stronger Brønsted acids), and distinctly shifts the ³¹P NMR resonance downfield.

ElectronicEffects Nitro Nitro Group (-NO2) Inductive Inductive Effect (-I) Nitro->Inductive Resonance Resonance Effect (-M) Nitro->Resonance Phosphorus Phosphorus Center (P) Inductive->Phosphorus σ-bond pull Resonance->Phosphorus π-system delocalization Acidity Increased Acidity (Lower pKa) Phosphorus->Acidity Electrophilicity Increased Electrophilicity Phosphorus->Electrophilicity Dipole High Surface Dipole Moment Phosphorus->Dipole

Logical flow of nitro group electronic effects on arylphosphonate properties.

Mechanistic Impact on Synthesis and Reactivity

The strong electron-withdrawing nature of the nitro group fundamentally alters the kinetic and thermodynamic landscape of arylphosphonate synthesis.

In traditional cross-coupling (e.g., the Hirao reaction), the electron-deficient aryl halide undergoes oxidative addition with transition metals (like Palladium) more readily. However, in modern green chemistry approaches—such as visible-light-promoted metal-free photoredox catalysis—the nitro group severely impedes reactivity.

The Causality of Yield Suppression in Photoredox Pathways: Recent studies on the organic-dye-catalyzed phosphorylation of arylhydrazines utilizing Eosin B under visible light demonstrate that substrates with electron-donating groups yield robust amounts of arylphosphonates. In stark contrast, arylhydrazines containing a strong electron-withdrawing nitro group at the para- or ortho-position show exceptionally poor reactivities, delivering the corresponding arylphosphonates in mere 14% and 22% yields, respectively1[1].

This occurs because the photoredox mechanism relies on the single-electron transfer (SET) from the arylhydrazine to the photoexcited dye to generate an aryl radical. The nitro group drastically lowers the HOMO level of the hydrazine, increasing its oxidation potential. This thermodynamic mismatch stalls the generation of the critical aryl radical intermediate, effectively shutting down the catalytic cycle.

Materials Science: Surface Dipole Engineering on ITO

While the nitro group complicates certain synthetic pathways, its electronic properties are highly prized in materials science, particularly for the surface modification of Indium Tin Oxide (ITO) electrodes used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The Causality of Work Function Tuning: To improve hole injection from ITO into organic layers, the work function of the electrode must be increased. When 4-nitrophenylphosphonic acid (NPPA) is used to form a self-assembled monolayer (SAM) on ITO, the phosphonic acid anchors to the metal oxide, orienting the nitro group away from the surface. The intense intrinsic dipole moment of the nitro group creates a macroscopic surface dipole layer that shifts the vacuum level upward, substantially increasing the ITO work function2[2].

Furthermore, the nitro group provides a built-in analytical advantage. XPS analysis of NPPA films reveals a distinct N 1s peak at 406 eV. Unlike carbon or oxygen signals, which are heavily convoluted by adventitious atmospheric contamination, this high-binding-energy nitrogen peak allows for the unambiguous, self-validating measurement of monolayer coverage 2[2].

Table 1: Comparative Surface Properties of Functionalized ITO
ModifierFunctional GroupElectronic EffectXPS MarkerMonolayer Formation Time
Phenylphosphonic Acid (PPA)-HNeutralC 1s~1 h
4-Cyanophenylphosphonic Acid (CPPA)-CNStrong EWG (-I, -M)N 1s (~399 eV)~1 h
4-Nitrophenylphosphonic Acid (NPPA)-NO2Very Strong EWG (-I, -M)N 1s (406 eV)~1 h

Data synthesized from Langmuir surface chemistry XPS studies2[2].

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, integrating synthesis with immediate spectroscopic confirmation.

Workflow Synthesis 1. Synthesis Pd-Catalyzed Coupling Purification 2. Purification Filtration & Extraction Synthesis->Purification Validation 3. Validation 31P NMR Analysis Purification->Validation Application 4. Application ITO Surface Modification Validation->Application Analysis 5. Surface Analysis XPS N 1s Peak Application->Analysis

Self-validating workflow for the synthesis and application of nitroarylphosphonates.

Protocol 1: Pd-Catalyzed Synthesis of Diethyl 4-Nitrophenylphosphonate

This protocol utilizes a palladium-catalyzed cross-coupling approach to overcome the kinetic barriers associated with electron-deficient aryl halides3[3].

  • Reagent Loading: Into a 500 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 1-Bromo-4-nitrobenzene (10.0 g, 49.5 mmol), palladium(II) acetate (222 mg, 1.0 mmol), and triphenylphosphine (780 mg, 2.97 mmol).

  • Inert Atmosphere: Purge the vessel with high-purity nitrogen gas for 15 minutes to prevent catalyst oxidation.

  • Solvent & Reactant Addition: Via syringe, inject anhydrous ethanol (~200 mL), diethylphosphite (7.7 mL), and dicyclohexylmethylamine (21.0 mL).

  • Reaction Execution: Heat the mixture to reflux under continuous stirring until the starting material is consumed (typically monitored by TLC).

  • Self-Validation (³¹P NMR): Extract an aliquot and acquire a proton-decoupled ³¹P NMR spectrum. The disappearance of the diethyl phosphite signal (a doublet around 7-8 ppm with a large JP−H​ coupling constant in non-decoupled spectra) and the emergence of a distinct singlet shifted downfield (typically ~15-20 ppm) confirms successful P-C bond formation and the deshielding effect of the nitro group.

Protocol 2: Surface Functionalization of ITO with 4-Nitrophenylphosphonic Acid (NPPA)
  • Substrate Preparation: Sonicate ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry under a stream of nitrogen.

  • SAM Incubation: Immerse the cleaned ITO substrates into a 1 mM solution of 4-nitrophenylphosphonic acid in ethanol for 1 to 24 hours at room temperature.

  • Rinsing: Remove the substrates and rinse copiously with neat ethanol to remove any physisorbed, unreacted molecules, ensuring only the chemisorbed monolayer remains.

  • Self-Validation (XPS): Transfer the functionalized ITO to an X-ray Photoelectron Spectrometer. Scan the nitrogen binding energy region. The presence of a sharp, isolated N 1s peak at exactly 406 eV validates the presence of the intact nitro group. If the peak intensity plateaus after 1 hour of incubation time, it confirms the formation of a highly ordered, self-limiting monolayer without unwanted multilayer polymerization 2[2].

References

  • Source: zzuchem.
  • Source: gatech.
  • Source: acs.

Sources

Exploratory

Diethyl (4-Nitrophenyl)phosphonate: A Technical Whitepaper on Synthesis, Safety, and Handling

Chemical Identity & Toxicological Differentiation Diethyl (4-nitrophenyl)phosphonate (CAS: 1754-42-3) is a highly functionalized organophosphorus intermediate utilized extensively in materials science and the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity & Toxicological Differentiation

Diethyl (4-nitrophenyl)phosphonate (CAS: 1754-42-3) is a highly functionalized organophosphorus intermediate utilized extensively in materials science and the synthesis of advanced kinase inhibitors [1], ].

A critical point of scientific integrity when handling this compound is distinguishing it from its structural analog, Paraoxon (diethyl 4-nitrophenyl phosphate, CAS: 311-45-5) [, ].

  • Causality of Toxicity: Paraoxon features a highly labile P–O–C linkage, making it a potent electrophile that rapidly phosphorylates the active-site serine of acetylcholinesterase (AChE), leading to severe neurotoxicity . In stark contrast, diethyl (4-nitrophenyl)phosphonate possesses a direct, thermodynamically stable carbon-phosphorus (C–P) bond. This structural modification drastically reduces its susceptibility to nucleophilic attack by AChE, rendering the phosphonate analog significantly less neurotoxic. In vitro biological evaluations confirm that such phosphonate derivatives exhibit no selective toxicity toward non-malignant MRC-5 fibroblasts .

Physicochemical Properties

Quantitative data defining the physical behavior of the compound is summarized below to guide handling and reaction conditions.

PropertyValueSource
Chemical Name Diethyl (4-nitrophenyl)phosphonate
CAS Number 1754-42-3
Molecular Formula C10H14NO5P
Molecular Weight 259.20 g/mol [2]]
Appearance Brown oil or yellowish solid
Solubility Soluble in EtOH, EtOAc, CHCl3; sparingly in water

Safety Data Sheet (SDS) Core & Handling Logic

Despite its reduced neurotoxicity relative to phosphate esters, diethyl (4-nitrophenyl)phosphonate remains a reactive, lipophilic organophosphorus compound requiring stringent laboratory controls [, ].

  • Engineering Controls & PPE: All handling must occur within a certified fume hood to prevent aerosol inhalation. Nitrile gloves and splash goggles are mandatory, as the lipophilic nature of the ester allows it to penetrate dermal barriers [3]].

  • Spill Management & Decontamination Causality: In the event of a spill, inert absorbents (e.g., vermiculite or sand) must be used for containment [3]]. Decontamination of surfaces should be performed using a 10% Sodium Hydroxide (NaOH) solution.

  • Self-Validating System: The alkaline environment drives the hydrolysis of the ethyl ester groups, converting the lipophilic, membrane-permeable compound into a water-soluble, non-hazardous sodium phosphonate salt. This provides a self-validating decontamination checkpoint: the visual dissolution of the oily residue into the aqueous wash phase confirms successful neutralization.

G Hazard Hazard Assessment: Organophosphorus Ester PPE PPE Selection: Nitrile Gloves, Fume Hood Hazard->PPE Spill Spill Event Detected PPE->Spill Containment Failure Contain Containment: Inert Absorbent Spill->Contain Decon Decontamination: 10% NaOH (Alkaline Hydrolysis) Contain->Decon Neutralization

Fig 1: Logical relationship mapping for hazard assessment and spill decontamination.

Synthetic Workflows & Experimental Protocols

The utility of diethyl (4-nitrophenyl)phosphonate lies in its bifunctional nature: the phosphonate group acts as a robust surface anchor or pharmacophore, while the nitro group can be derivatized into an amine for downstream coupling .

Protocol 1: Palladium-Catalyzed Hirao Cross-Coupling

Objective: Synthesize diethyl (4-nitrophenyl)phosphonate from 1-bromo-4-nitrobenzene.

  • Preparation: In a round-bottom flask under an inert Argon atmosphere, dissolve 1-bromo-4-nitrobenzene (1.0 eq) in deoxygenated dry ethanol .

  • Catalyst Loading: Add 2 mol% Palladium(II) acetate (Pd(OAc)2) and 6 mol% triphenylphosphine (PPh3) .

  • Reagent Addition: Introduce 1.5 eq of freshly distilled triethylamine (Et3N) and 1.2 eq of diethyl phosphite .

  • Reaction: Stir at reflux for 12 hours .

  • Purification: Concentrate in vacuo and purify via silica column chromatography (30% EtOAc in Hexane).

  • Causality & Validation: Pd(OAc)2 is reduced by PPh3 to active Pd(0), which undergoes oxidative addition into the C–Br bond. Et3N deprotonates the phosphite, enhancing its nucleophilicity for coordination to the Pd center prior to reductive elimination . The system is self-validating via Thin-Layer Chromatography (TLC): the non-polar starting bromide is consumed, and a highly UV-active, polar spot (Rf = 0.39) emerges, visually confirming C–P bond formation .

Protocol 2: Reduction to Diethyl (4-aminophenyl)phosphonate

Objective: Reduce the nitro group to an amine for downstream drug synthesis.

  • Setup: Dissolve diethyl (4-nitrophenyl)phosphonate in methanol or ethanol [, 4]].

  • Catalyst Choice: Add Raney Nickel (approx. 20% w/w) or 10% Pd/C [], ].

  • Hydrogenation: Stir under an H2 atmosphere (50-80 psi) at room temperature for 6-12 hours [, ].

  • Workup: Filter through a pad of Celite to remove the catalyst and evaporate to dryness to yield a white solid .

  • Causality & Validation: While Pd/C is widely effective , Raney Nickel is often preferred for this specific transformation because it is highly efficient for nitro reductions and less prone to poisoning by trace organophosphorus impurities . Validation is achieved via 1H NMR: the disappearance of downfield nitro-adjacent aromatic protons and the emergence of a broad upfield singlet (-NH2) confirms complete reduction [, ].

G A 1-Bromo-4-nitrobenzene B Diethyl phosphite Pd(OAc)2, Et3N A->B C Diethyl (4-nitrophenyl) phosphonate B->C Hirao Coupling D H2, Raney Ni C->D E Diethyl (4-aminophenyl) phosphonate D->E Reduction

Fig 2: Synthetic workflow for diethyl (4-nitrophenyl)phosphonate and its reduction.

Applications in Advanced Research

  • Drug Development: The reduced amine derivative is a critical building block for synthesizing hybrid quinolinyl phosphonates, which act as Topoisomerase 1B (TOP1B) inhibitors []], and for developing highly specific, ATP-competitive CDK9/CycT1 inhibitors targeting viral proliferation .

  • Materials Science: Hydrolysis of the ester yields (4-nitrophenyl)phosphonic acid, a superior chelating agent used to form highly ordered self-assembled monolayers (SAMs) on metal oxide surfaces (e.g., ITO, ZnO) . The phosphonate anchor provides exceptional thermodynamic stability compared to traditional silanes or thiols .

References

  • BRENDA Enzyme Database. "Information on EC 3.1.8.1 - aryldialkylphosphatase." URL:[Link][5]

  • MDPI. "Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B)." URL:[Link]

  • PMC. "Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres." URL:[Link][6]

  • Google Patents. "WO2010141406A2 - Amino pyrimidine anticancer compounds." URL: [4]

  • ACS Publications. "Synthesis and Evaluation of Phosphorus Containing, Specific CDK9/CycT1 Inhibitors." URL:[Link][7]

Sources

Foundational

The Reactivity Profile of 1-Diethoxyphosphoryl-4-nitrobenzene: A Strategic Guide for Advanced Synthesis

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing robust synthetic routes that require highly stable, yet selectively reactive, building blocks. 1-Diethoxyphosphoryl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing robust synthetic routes that require highly stable, yet selectively reactive, building blocks. 1-Diethoxyphosphoryl-4-nitrobenzene (also known as diethyl (4-nitrophenyl)phosphonate, CAS 1754-42-3) is a prime example of such a molecule. It serves as a critical node in the synthesis of complex pharmaceuticals and advanced materials.

As a point of critical scientific integrity, it is vital to distinguish this molecule from its structural cousin, paraoxon. While literature occasionally conflates the nomenclature[1], 1-diethoxyphosphoryl-4-nitrobenzene possesses a direct carbon-phosphorus (C-P) bond. This C-P bond confers profound hydrolytic stability compared to the highly labile oxygen-phosphorus (O-P) bond found in paraoxon. This whitepaper deconstructs the basic reactivity profile of 1-diethoxyphosphoryl-4-nitrobenzene, providing self-validating protocols and mechanistic insights for drug development professionals.

Structural and Physicochemical Foundations

The reactivity of 1-diethoxyphosphoryl-4-nitrobenzene is dictated by a classic "push-pull" electronic deficiency. Both the nitro group (-NO₂) and the diethoxyphosphoryl group (-P(=O)(OEt)₂) are strongly electron-withdrawing. This renders the aromatic ring highly electron-poor, while the phosphoryl oxygen remains a potent hydrogen-bond acceptor.

To establish a baseline for extraction, chromatography, and biological modeling, the quantitative physicochemical properties are summarized below[2]:

PropertyValueImplication for Synthesis & Formulation
Molecular Weight 259.20 g/mol Ideal low-molecular-weight building block.
Exact Mass 259.06096 DaCrucial for HRMS validation during synthesis.
XLogP3-AA 1.6Moderate lipophilicity; good organic solvent solubility.
H-Bond Acceptors 5High affinity for silica gel; dictates chromatography polarity.
H-Bond Donors 0Lack of acidic protons ensures stability in basic conditions.
Topological Polar Surface Area 81.4 ŲFavorable for membrane permeability in early-stage drug design.

Core Reactivity Pathways

The synthetic utility of this molecule relies on chemoselective transformations. Because the C-P bond is highly stable, reactivity is directed exclusively toward the substituents: the nitro group and the phosphonate ethyl esters.

Reactivity Center 1-Diethoxyphosphoryl- 4-nitrobenzene Reduction Nitro Reduction (Pd/C, H2) Center->Reduction Chemoselective Dealkylation Ester Dealkylation (TMSBr) Center->Dealkylation P-O Cleavage Amine Diethyl (4-aminophenyl) phosphonate Reduction->Amine Povarov Povarov Reaction (Aldehyde + Styrene) Amine->Povarov Lewis Acid Acid (4-Nitrophenyl) phosphonic acid Dealkylation->Acid Quinoline Quinolinyl Phosphonates Povarov->Quinoline

Fig 1. Core reactivity pathways of 1-diethoxyphosphoryl-4-nitrobenzene.

Experimental Methodologies: Self-Validating Protocols

In my experience optimizing organophosphorus workflows, protocols must be designed as self-validating systems—meaning they contain built-in mechanistic checks to confirm success before proceeding to the next synthetic step.

Chemoselective Catalytic Hydrogenation (Nitro to Amine)

The reduction of the nitro group yields diethyl (4-aminophenyl)phosphonate, a highly versatile aniline derivative[3].

Methodology:

  • Dissolution : Dissolve 150 mg (0.58 mmol) of 1-diethoxyphosphoryl-4-nitrobenzene in 40 mL of absolute ethanol.

  • Catalyst Addition : Under a strict argon atmosphere, carefully add 30 mg of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation : Purge the vessel with hydrogen gas and pressurize to 50 psi. Stir vigorously at 40 °C for 6 hours.

  • Filtration : Vent the hydrogen, purge with argon, and filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with excess ethanol.

  • Concentration : Concentrate the filtrate in vacuo to yield the amine product.

  • Causality Insight : Why use 50 psi H₂ and Pd/C instead of metal/acid reductions (e.g., Fe/HCl)? Catalytic hydrogenation avoids the generation of stoichiometric metal waste and prevents potential acid-catalyzed hydrolysis of the phosphonate esters. Ethanol is chosen as the solvent because it solubilizes both the starting material and the resulting polar amine, while facilitating hydrogen gas diffusion.

  • Validation Checkpoint : This system is self-validating via TLC. The starting nitro compound is UV-active but does not stain with ninhydrin. The successful formation of the product is confirmed by a new, highly polar spot that stains deep purple with ninhydrin. Additionally, ¹H NMR will show a distinct upfield shift of the aromatic protons due to the electron-donating nature of the newly formed -NH₂ group.

Anhydrous Phosphonate Dealkylation via TMSBr

Cleaving the ethyl esters to yield (4-nitrophenyl)phosphonic acid requires specialized conditions, as the esters are highly stable[4].

Workflow Step1 1. Dissolution (Substrate in DCM) Step2 2. TMSBr Addition (Inert Atm, RT) Step1->Step2 Step3 3. Silyl Ester Formation Step2->Step3 Step4 4. Hydrolysis (MeOH or H2O) Step3->Step4 Step5 5. Phosphonic Acid Isolation Step4->Step5

Fig 2. Step-by-step anhydrous dealkylation workflow using TMSBr.

Methodology:

  • Preparation : Dissolve 2.28 g (8.80 mmol) of the substrate in 28.2 mL of anhydrous dichloromethane (DCM) in an oven-dried flask equipped with a magnetic stir bar.

  • Reagent Addition : Cool the flask to 0 °C. Dropwise, add 3.48 mL (26.4 mmol, 3.0 equiv) of Trimethylsilyl bromide (TMSBr).

  • Reaction : Allow the system to warm to room temperature and stir for 15 hours under an inert atmosphere.

  • Hydrolysis : Quench the intermediate silyl ester by adding 10 mL of methanol and stirring for 1 hour.

  • Isolation : Remove volatiles under reduced pressure to isolate the free phosphonic acid.

  • Causality Insight : Traditional aqueous acidic hydrolysis (e.g., refluxing 6M HCl) requires extreme heat and can degrade sensitive moieties. TMSBr operates via a mild, anhydrous Sₙ2-like mechanism. The highly oxophilic silicon atom attacks the phosphoryl oxygen, displacing the ethyl group as volatile ethyl bromide. This thermodynamic sink drives the reaction forward at room temperature.

  • Validation Checkpoint : ³¹P NMR is the ultimate self-validating tool here. The starting diethyl ester typically resonates around +16 to +18 ppm. The successful conversion to the phosphonic acid is validated by a distinct upfield shift to approximately +11 to +12 ppm.

Applications in Drug Discovery and Materials Science

The reactivity profile outlined above enables the integration of the 4-nitrophenylphosphonate motif into several cutting-edge applications:

  • Topoisomerase 1B (TOP1B) Inhibitors : By reducing the nitro group to an amine, researchers utilize the resulting diethyl (4-aminophenyl)phosphonate in a multi-component Povarov reaction (with aldehydes and styrenes) to synthesize hybrid quinolinyl phosphonates. These compounds act as heterocyclic carboxylate isosteres with potent anti-cancer properties[5].

  • Antiviral Agents (HCV NS5B) : The phosphonate moiety is highly valued in antiviral drug design for its ability to mimic phosphate transition states without being susceptible to phosphatase cleavage. Derivatives of this molecule have been utilized as building blocks in the discovery of non-nucleoside inhibitors of the Hepatitis C Virus NS5B polymerase[6].

  • Surface Modification (Indium Tin Oxide) : The dealkylated (4-nitrophenyl)phosphonic acid is used to create self-assembled monolayers (SAMs) on Indium Tin Oxide (ITO) electrodes. The strong dipole moment of the nitro group allows engineers to precisely tune the work function and electron charge transfer kinetics of the surface for organic electronic devices[4][7].

References

  • PubChem. "Diethyl(4-nitrophenyl)phosphonate | C10H14NO5P | CID 284865". National Institutes of Health (NIH).[Link]

  • "WO2010141406A2 - Amino pyrimidine anticancer compounds".
  • Stewart, A. M. "THE SYNTHESIS AND CHARACTERIZATION OF PHOSPHONIC ACIDS FOR THE SURFACE MODIFICATION STUDY ON INDIUM TIN OXIDE". Georgia Institute of Technology. [Link]

  • "Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B)". National Institutes of Health (PMC).[Link]

  • "Discovery of a Novel Series of Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B". American Chemical Society (ACS).[Link]

  • Soreq, H. "Genetic and Epigenetic Mechanisms Underlying Acute and Delayed Neurodegenerative Consequences of Stress and Anticholinesterase E". Defense Technical Information Center (DTIC).[Link]

  • "Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives". ProQuest.[Link]

Sources

Protocols & Analytical Methods

Method

Reduction of Diethyl(4-nitrophenyl)phosphonate with Tin(II) Chloride: Application Notes and Protocols

Introduction The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical intermediates for the pharmaceutical, agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical intermediates for the pharmaceutical, agrochemical, and materials science industries. Diethyl(4-aminophenyl)phosphonate, in particular, is a valuable building block for the synthesis of various biologically active molecules and functional materials. While numerous methods exist for nitro group reduction, the use of tin(II) chloride (SnCl₂) in an acidic medium remains a robust and reliable choice, especially when other reducible functional groups are present.[1][2] This protocol offers a mild and effective alternative to catalytic hydrogenation, which might not be suitable for all substrates.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reduction of diethyl(4-nitrophenyl)phosphonate to diethyl(4-aminophenyl)phosphonate using tin(II) chloride. It delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and outlines essential safety and work-up procedures.

Reaction Principle and Mechanism

The reduction of a nitro group by tin(II) chloride is a classic example of a metal-mediated reduction in an acidic environment. The overall transformation involves the transfer of six electrons to the nitro group, ultimately yielding the amine. While the detailed mechanism can be complex, it is generally understood to proceed through a series of single-electron transfer steps.

The acidic conditions, typically provided by hydrochloric acid, are crucial for the reaction.[3] The acid protonates the oxygen atoms of the nitro group, making it a better electron acceptor. Tin(II) chloride (SnCl₂) acts as the reducing agent, donating electrons and becoming oxidized to tin(IV) (Sn⁴⁺). The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before the final amine is formed.[3] Maintaining a strongly acidic and reducing environment is key to suppressing the formation of undesired side products like azoxy and azo compounds.[3]

A simplified representation of the electron transfer process is as follows:

Ar-NO₂ + 3SnCl₂ + 7H⁺ → Ar-NH₃⁺ + 3Sn⁴⁺ + 2H₂O + 6Cl⁻

The initial product in the acidic medium is the anilinium salt (Ar-NH₃⁺), which is then neutralized during the work-up to yield the free amine (Ar-NH₂).[3]

Reaction_Mechanism A Diethyl(4-nitrophenyl)phosphonate D Nitroso intermediate A->D + 2e⁻, + 2H⁺ B SnCl₂ (Tin(II) chloride) H Sn⁴⁺ B->H - 2e⁻ (x3) C HCl (Hydrochloric acid) E Hydroxylamine intermediate D->E + 2e⁻, + 2H⁺ F Anilinium salt E->F + 2e⁻, + 2H⁺ G Diethyl(4-aminophenyl)phosphonate F->G Base (e.g., NaOH) Work-up I H₂O

Figure 1. A simplified workflow of the reduction of diethyl(4-nitrophenyl)phosphonate.

Experimental Protocol

This section details the necessary materials and a step-by-step procedure for the reduction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Diethyl(4-nitrophenyl)phosphonate≥95%Commercially availableStarting material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Reagent gradeCommercially availableReducing agent
Concentrated Hydrochloric Acid (HCl)37%Commercially availableAcid catalyst and solvent
Ethyl acetate (EtOAc)ACS gradeCommercially availableExtraction solvent
Sodium hydroxide (NaOH)Pellets or solution (e.g., 10 M)Commercially availableFor neutralization
Saturated sodium bicarbonate solution (NaHCO₃)Prepared in-houseFor washing
Brine (saturated NaCl solution)Prepared in-houseFor washing
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)AnhydrousCommercially availableDrying agent
Deionized water
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor agitation
Reflux condenserTo prevent solvent loss
Heating mantle or oil bathFor temperature control
Separatory funnelFor extraction
Beakers, graduated cylinders, etc.Standard laboratory glassware
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially availableFor reaction monitoring
Step-by-Step Procedure

Protocol_Workflow start Start setup 1. Reaction Setup Dissolve starting material in HCl start->setup addition 2. Add SnCl₂·2H₂O Portion-wise addition setup->addition reflux 3. Reaction Heat to reflux and monitor by TLC addition->reflux cool 4. Cooling Cool to room temperature reflux->cool neutralize 5. Work-up: Neutralization Carefully add NaOH solution cool->neutralize extract 6. Extraction Extract with ethyl acetate neutralize->extract wash 7. Washing Wash organic layer with NaHCO₃ and brine extract->wash dry 8. Drying Dry over Na₂SO₄ wash->dry concentrate 9. Concentration Remove solvent under reduced pressure dry->concentrate purify 10. Purification (if necessary) Column chromatography concentrate->purify end End Characterize product purify->end

Figure 2. Experimental workflow for the reduction of diethyl(4-nitrophenyl)phosphonate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethyl(4-nitrophenyl)phosphonate (1.0 eq) in concentrated hydrochloric acid. A typical concentration is around 0.5-1.0 M.[4]

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) portion-wise.[2][4] The addition can be exothermic, so it is advisable to control the rate of addition to maintain a manageable temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., ethyl acetate/hexane, 1:1 v/v). Spot the starting material and a sample from the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible and a new, more polar product spot appears.[4]

  • Work-up - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution (e.g., 10 M) until the pH is basic (pH > 10).[5] This step should be performed in an ice bath to manage the significant exotherm. A white precipitate of tin salts (tin hydroxides) will form.[4][6] Expert Tip: Continue adding the base until the tin salts begin to redissolve, which can lead to better phase separation and reduce the likelihood of emulsion formation.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[4]

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and then with brine.[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: If necessary, the crude diethyl(4-aminophenyl)phosphonate can be purified by column chromatography on silica gel.

Data and Characterization

The successful synthesis of diethyl(4-aminophenyl)phosphonate can be confirmed by various analytical techniques.

Expected Product Characteristics
PropertyValue
Molecular FormulaC₁₀H₁₆NO₃P
Molecular Weight229.22 g/mol [7]
AppearanceSolid[7]
StorageKeep in a dark place, under an inert atmosphere, at room temperature.[7]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a key tool for structural confirmation. The spectrum of the product will show characteristic signals for the aromatic protons, the ethoxy groups of the phosphonate, and the newly formed amine group. The disappearance of the signals corresponding to the aromatic protons in the nitro-substituted ring of the starting material is a clear indicator of a successful reaction.[8][9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of carbon signals for the product. The carbon attached to the phosphorus will exhibit a characteristic coupling (J-coupling).[10]

  • ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): ³¹P NMR is a highly specific technique for phosphorus-containing compounds and will show a single peak at a characteristic chemical shift for the phosphonate group.[9]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile rubber), when handling the reagents and performing the reaction.[11][12]

Reagent-Specific Hazards:

  • Diethyl(4-nitrophenyl)phosphonate: Handle with care as nitroaromatic compounds can be toxic.

  • Tin(II) Chloride (SnCl₂): Tin(II) chloride is corrosive and can cause severe skin burns and eye damage.[11][13] It is also a suspected sensitizer.[2] Avoid inhaling the dust.[11][14]

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Work in a well-ventilated fume hood.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. The neutralization of the acidic reaction mixture is highly exothermic and should be done with caution and cooling.

Procedural Hazards:

  • Exothermic Reactions: The addition of SnCl₂ and the subsequent neutralization with NaOH are exothermic.[2][4] Proper cooling and slow addition are essential to control the temperature.

  • Hydrogen Gas Evolution: The reaction of tin with acid can produce hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated area away from ignition sources.[3]

Waste Disposal:

Dispose of all chemical waste, including the tin-containing aqueous layer, according to your institution's hazardous waste disposal guidelines. Inorganic tin salts have environmental implications and should not be disposed of down the drain.[2]

Troubleshooting

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, consider adding more SnCl₂ or extending the reaction time. Ensure the reaction is being heated to the appropriate temperature.

  • Emulsion Formation during Work-up: Emulsions can be a common issue during the extraction of tin-mediated reductions.[5][6] To break emulsions, you can try adding more brine, filtering the mixture through a pad of Celite®, or, as mentioned earlier, ensuring the aqueous layer is sufficiently basic to redissolve some of the tin salts.[5][6]

  • Low Yield: Low yields can result from incomplete reaction, co-precipitation of the product with tin salts, or losses during the work-up and purification steps.[15] Careful execution of the neutralization and extraction steps is critical.

Conclusion

The reduction of diethyl(4-nitrophenyl)phosphonate with tin(II) chloride is a well-established and effective method for the synthesis of diethyl(4-aminophenyl)phosphonate. By understanding the reaction mechanism, adhering to the detailed protocol, and observing all safety precautions, researchers can reliably perform this important transformation. The insights provided in this guide, from the causal explanations behind experimental choices to troubleshooting common issues, are intended to empower scientists in their research and development endeavors.

References

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. [Link]

  • Bandyopadhyay, D., et al. (2007). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. SYNLETT, 2007(12), 1939-1942. [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Chemistry Stack Exchange. [Link]

  • Trujillo, S. A., et al. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Advances, 10(70), 43031-43040. [Link]

  • Tin(II) chloride, anhydrous Safety Data Sheet. Nanoscale Research Facility. [Link]

  • TIN(II) CHLORIDE, dihydrate Safety Data Sheet. Gelest, Inc.[Link]

  • Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]

  • Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]

  • what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? ResearchGate. [Link]

  • Synthesis of diethyl (((2,3-dihydrobenzo[b][1][4]dioxin-6-yl)amino)(3-nitrophenyl)methyl)phosphonate (6i). ResearchGate. [Link]

  • Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. The Royal Society of Chemistry. [Link]

  • Supporting information New Oxime Phosphonates Participated Visible Photocatalysis: Synthesis of β-Aminophosphonates. Organic Chemistry Frontiers. [Link]

  • Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules. [Link]

  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI. [Link]

  • Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. MDPI. [Link]

  • Analyzes of alkyl phosphonate mixtures. JEOL Ltd. [Link]

  • Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry. [Link]

  • Nucleophilic Substitution Reactions of Diethyl 4-Nitrophenyl Phosphate Triester: Kinetics and Mechanism. ResearchGate. [Link]

  • Nucleophilic substitution reactions of diethyl 4‐nitrophenyl phosphate triester: Kinetics and mechanism. Semantic Scholar. [Link]

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Application

preparation of benzylphosphonates from diethyl(4-nitrophenyl)phosphonate

Application Note: Site-Selective Synthesis of Benzylphosphonates via Vicarious Nucleophilic Substitution (VNS) Executive Summary Benzylphosphonates are critical structural motifs in medicinal chemistry, frequently servin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Selective Synthesis of Benzylphosphonates via Vicarious Nucleophilic Substitution (VNS)

Executive Summary

Benzylphosphonates are critical structural motifs in medicinal chemistry, frequently serving as hydrolytically stable phosphate isosteres in the development of kinase inhibitors, nucleotide analogs, and transition-state mimics. Traditional syntheses of benzylphosphonates (e.g., Michaelis-Arbuzov reactions) require pre-functionalized benzylic halides, which can be unstable or difficult to synthesize. This application note details a direct, site-selective protocol for the preparation of highly functionalized benzylphosphonates directly from diethyl (4-nitrophenyl)phosphonate using Vicarious Nucleophilic Substitution (VNS).

Mechanistic Rationale & Causality

The functionalization of highly electron-deficient arenes poses a distinct synthetic challenge, as traditional electrophilic aromatic substitution is entirely deactivated. The Vicarious Nucleophilic Substitution (VNS) of hydrogen, pioneered by Mąkosza[1], bypasses this limitation by utilizing a nucleophile bearing a leaving group at the carbanionic center.

When diethyl (4-nitrophenyl)phosphonate is treated with the carbanion of diethyl chloromethylphosphonate, the reaction proceeds under strict kinetic control driven by the following causal factors:

  • Regioselectivity: The nitro group exerts a profound electron-withdrawing effect, directing the nucleophilic attack to its ortho or para positions[1]. Because the para position is sterically and electronically blocked by the existing phosphonate moiety, the attack occurs exclusively at the ortho position (C3 of the original ring)[2].

  • σH-Adduct Formation: The addition of the carbanion generates a highly colored Meisenheimer-like σH-adduct. Low temperatures (-40 °C to -20 °C) are essential to stabilize this intermediate and prevent competitive dimerization or oxidative pathways[3].

  • Rearomatization: Unlike traditional SNAr where a halide acts as the leaving group, VNS relies on the base-induced β-elimination of HCl from the σH-adduct itself[4]. This step restores aromaticity and yields the target diethyl (2-nitro-5-(diethoxyphosphoryl)benzyl)phosphonate[5].

Reaction Pathway Visualization

VNS_Workflow A Diethyl chloromethylphosphonate + t-BuOK (Base) B Carbanion Intermediate [Cl-CH--P(O)(OEt)2] A->B Deprotonation (-40 °C, DMF) D σH-Adduct Formation (Deep Purple Intermediate) B->D C Diethyl (4-nitrophenyl)phosphonate (Electrophilic Substrate) C->D Kinetic Attack (ortho to -NO2) E Base-Induced β-Elimination (Loss of HCl) D->E Rearomatization (2 hours) F Diethyl (2-nitro-5-(diethoxyphosphoryl) benzyl)phosphonate E->F Acidic Quench (1 M HCl)

VNS Reaction Pathway: From Carbanion Generation to Benzylphosphonate Rearomatization.

Protocol Optimization Data

The choice of base and solvent is the primary determinant of VNS success. The base must be sufficiently strong to deprotonate diethyl chloromethylphosphonate (pKa ~15) but non-nucleophilic to avoid attacking the highly electrophilic nitroarene.

Table 1: Optimization of VNS Conditions for Benzylphosphonate Synthesis

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1KOH (3.0)DMSO25245Significant side-product formation due to poor kinetic control.
2NaH (2.5)THF0420Poor solubility of the σH-adduct; incomplete conversion.
3t-BuOK (2.5)DMF-20182Clean conversion; DMF accelerates rapid β-elimination.
4 t-BuOK (2.5) DMF -40 2 85 Optimal kinetic control; highest purity and isolated yield.

Causality of Optimization: Potassium tert-butoxide (t-BuOK) in anhydrous DMF provides the optimal balance[2]. DMF stabilizes the anionic transition states, accelerating the crucial β-elimination step[3]. Operating at -40 °C suppresses the self-condensation of diethyl chloromethylphosphonate and ensures the reaction remains strictly under kinetic control.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol leverages the intense halochromic shifts of nitrobenzylic carbanions as visual checkpoints to ensure the reaction is proceeding correctly before quenching.

Materials:

  • Diethyl (4-nitrophenyl)phosphonate (1.0 equiv, 10 mmol)

  • Diethyl chloromethylphosphonate (1.2 equiv, 12 mmol)

  • Potassium tert-butoxide (t-BuOK, 2.5 equiv, 25 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 50 mL)

  • 1 M HCl (aqueous)

Procedure:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add anhydrous DMF (50 mL) and cool the system to -40 °C using a dry ice/acetonitrile bath.

  • Base Addition: Add t-BuOK (25 mmol) to the cold DMF. Stir for 5 minutes to ensure a uniform suspension.

  • Carbanion Generation & Nucleophilic Attack: Prepare a solution of diethyl (4-nitrophenyl)phosphonate (10 mmol) and diethyl chloromethylphosphonate (12 mmol) in 10 mL of anhydrous DMF. Add this mixture dropwise to the base suspension over 15 minutes.

    • Validation Checkpoint: Upon addition, the reaction mixture will immediately turn deep purple/red. This intense coloration is the self-validating spectroscopic signature of the σH-adduct formation. If the solution remains pale, the base has likely degraded.

  • Maturation & β-Elimination: Maintain the reaction at -40 °C for 2 hours. The deep color will gradually transition to a dark brown/amber as the β-elimination of HCl proceeds and the aromatic system is restored.

  • Quenching: Quench the reaction by rapidly pouring the mixture into a vigorously stirred beaker containing 100 mL of ice-cold 1 M HCl.

    • Validation Checkpoint: The acidic quench protonates the excess base and any residual intermediates, causing the dark color to immediately fade to a light yellow, indicating successful termination.

  • Extraction & Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol gradient, 99:1 to 95:5) to afford diethyl (2-nitro-5-(diethoxyphosphoryl)benzyl)phosphonate.

Analytical Characterization (Expected)

  • 31P NMR (CDCl3, 162 MHz): Two distinct singlets will be observed around δ 18.5 ppm (aryl phosphonate) and δ 24.0 ppm (benzylic phosphonate), confirming the dual-phosphonate structure.

  • 1H NMR (CDCl3, 400 MHz): A distinct doublet at ~ δ 3.8 ppm (JP-H ~ 22 Hz) corresponding to the new benzylic CH2 protons coupling with the adjacent phosphorus atom. The aromatic region will shift from an AA'BB' system to a 1,2,4-trisubstituted pattern.

References

  • Mąkosza, M.; Winiarski, J. "Vicarious nucleophilic substitution of hydrogen." Accounts of Chemical Research 1987, 20 (8), 282-289. URL:[Link]

  • Iakobson, G.; Beier, P. "Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction." Beilstein Journal of Organic Chemistry 2012, 8, 1185-1190. URL:[Link]

  • Beier, P. et al. "Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes." The Journal of Organic Chemistry 2011, 76 (11), 4781-4786. URL:[Link]

  • Mąkosza, M. "Vicarious nucleophilic substitution." ChemEurope Encyclopedia. URL:[Link]

  • Mąkosza, M.; Białecki, M. "Nitroarylamines via the Vicarious Nucleophilic Substitution of Hydrogen: Amination, Alkylamination, and Arylamination of Nitroarenes with Sulfenamides." The Journal of Organic Chemistry 1998, 63 (15), 4878-4888. URL:[Link]

Sources

Method

use of diethyl(4-nitrophenyl)phosphonate in organophosphorus synthesis

An in-depth technical guide on the utilization of diethyl(4-nitrophenyl)phosphonate in modern synthetic chemistry, focusing on its divergent applications in materials science and medicinal chemistry. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the utilization of diethyl(4-nitrophenyl)phosphonate in modern synthetic chemistry, focusing on its divergent applications in materials science and medicinal chemistry.

Executive Summary & Mechanistic Insights

Diethyl(4-nitrophenyl)phosphonate (CAS: 1754-42-3) is a highly versatile organophosphorus building block characterized by a robust carbon-phosphorus (C–P) bond and a reactive nitroaromatic system[1][2]. Unlike phosphate esters (C–O–P), the direct C–P linkage in phosphonates provides exceptional hydrolytic and enzymatic stability, making it an ideal scaffold for both advanced materials and pharmaceutical active pharmaceutical ingredients (APIs).

The strategic value of this molecule lies in its bifunctional nature:

  • The Phosphonate Ester: Acts as a protected form of phosphonic acid. The ethyl groups shield the phosphorus center during harsh electrophilic aromatic substitutions or cross-coupling reactions. Upon deprotection, the resulting phosphonic acid is a potent bidentate or tridentate chelator for metal oxides[3].

  • The Nitro Group: Serves as a highly electron-withdrawing moiety that activates the aromatic ring. More importantly, it acts as a latent amine; it can be cleanly reduced to an aniline derivative, providing a nucleophilic handle for the attachment of complex heterocyclic scaffolds, such as pyrimidines in kinase inhibitors[4][5].

Application 1: Materials Science & Surface Engineering

Target: Synthesis of (4-Nitrophenyl)phosphonic Acid for Self-Assembled Monolayers (SAMs)

In organic electronics (e.g., OLEDs and perovskite solar cells), modifying the work function of transparent conductive oxides like Indium Tin Oxide (ITO) is critical for device efficiency. (4-Nitrophenyl)phosphonic acid is synthesized from its diethyl ester precursor to create robust SAMs. The phosphonic acid headgroup anchors strongly to the metal oxide surface, while the electron-withdrawing nitro tailgroup creates a surface dipole that effectively tunes the energy levels[3][6].

Protocol 1: Acid-Catalyzed Hydrolysis

Objective: Complete cleavage of the diethyl ester groups to yield the free phosphonic acid.

Methodology & Causality:

  • Reagent Preparation: Suspend diethyl(4-nitrophenyl)phosphonate (1.0 eq) in a round-bottom flask containing a 10-fold volumetric excess of concentrated aqueous hydrochloric acid (HCl, 37%)[3].

    • Causality: Strong acidic conditions are required to protonate the phosphoryl oxygen ( P=O ), increasing the electrophilicity of the phosphorus atom. This facilitates the nucleophilic attack by water, leading to the sequential elimination of ethanol.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 105–110 °C for 12–18 hours.

  • Validation (In-Process Control): Monitor the reaction via 31 P NMR. The starting diethyl ester typically resonates around δ 17–20 ppm, whereas the fully hydrolyzed phosphonic acid will shift upfield to approximately δ 11–13 ppm.

  • Isolation: Cool the reaction mixture to 0 °C. The (4-nitrophenyl)phosphonic acid, being less soluble in cold aqueous acid than the starting ester, will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under a vacuum, wash with ice-cold water to remove residual HCl, and dry under high vacuum at 60 °C to a constant weight.

Application 2: Medicinal Chemistry

Target: Synthesis of Diethyl (4-aminophenyl)phosphonate for Kinase Inhibitors

In drug development, particularly in the synthesis of specific CDK9/CycT1 inhibitors for antiviral and anticancer therapies, the phosphonate group is utilized as a stable phosphate bioisostere. To attach the phosphonate moiety to the core pharmacophore (e.g., a 4-chloro-6-phenylpyrimidine), the nitro group of diethyl(4-nitrophenyl)phosphonate must first be reduced to an amine[4][5].

Protocol 2: Catalytic Hydrogenation of the Nitro Group

Objective: Selective reduction of the nitro group to an amine without cleaving the C–P bond or the ethyl esters.

Methodology & Causality:

  • Reaction Setup: Dissolve diethyl(4-nitrophenyl)phosphonate (1.0 eq) in anhydrous ethanol (EtOH)[5].

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (typically 10-20% w/w relative to the substrate).

    • Causality: Pd/C is selected over metal-acid reductions (like SnCl 2​ /HCl) to prevent premature hydrolysis of the phosphonate esters and to avoid heavy metal waste streams, ensuring a cleaner pharmaceutical intermediate[4][5].

  • Hydrogenation: Place the mixture in a Parr hydrogenator or secure balloon setup. Purge the vessel with nitrogen, then introduce hydrogen gas ( H2​ ) at 50 psi[5]. Stir vigorously at 40 °C for 6 hours.

  • Validation: Monitor via TLC (Ethyl Acetate/Hexane). The product amine will be significantly more polar (lower Rf​ ) and will stain positively with ninhydrin due to the primary amine.

  • Workup: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst.

  • Concentration: Concentrate the filtrate in vacuo to afford diethyl (4-aminophenyl)phosphonate as a pale yellow oil or solid, which can be used directly in subsequent SN​Ar coupling reactions.

Quantitative Data Summary

The following table summarizes the key physicochemical shifts observed during the functionalization of the core scaffold.

CompoundMolecular Weight ( g/mol )Approx. 31 P NMR Shift (ppm)Primary Function / Application
Diethyl(4-nitrophenyl)phosphonate 259.20[2]~17.0 - 20.0Stable precursor / Storage form
(4-Nitrophenyl)phosphonic Acid 203.09~11.0 - 13.0Metal oxide chelation (SAMs)[3]
Diethyl (4-aminophenyl)phosphonate 229.21~20.3[4]Nucleophilic intermediate (APIs)

Synthetic Workflow Visualization

G SM Diethyl(4-nitrophenyl)phosphonate (Stable Precursor) Path1 Acid Hydrolysis (Conc. HCl, Reflux 105°C) SM->Path1 Path2 Catalytic Reduction (H2, 10% Pd/C, EtOH, 50 psi) SM->Path2 Prod1 (4-Nitrophenyl)phosphonic Acid (Deprotected Chelator) Path1->Prod1 Prod2 Diethyl(4-aminophenyl)phosphonate (Nucleophilic Amine) Path2->Prod2 App1 Materials Science: Surface Dipole Tuning (SAMs) Perovskite Solar Cells Prod1->App1 App2 Medicinal Chemistry: S_NAr Coupling for CDK9 Kinase Inhibitors Prod2->App2

Divergent synthetic pathways of diethyl(4-nitrophenyl)phosphonate in chemical research.

References

  • Diethyl(4-nitrophenyl)phosphonate | C10H14NO5P | CID 284865 - PubChem , nih.gov. Available at:[Link]

  • EES Solar - OSTI , osti.gov. Available at:[Link]

  • Synthesis and Evaluation of Phosphorus Containing, Specific CDK9/CycT1 Inhibitors , Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • WO2010141406A2 - Amino pyrimidine anticancer compounds, Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diethyl(4-nitrophenyl)phosphonate Reduction

Welcome to the Technical Support Center for the reduction of diethyl(4-nitrophenyl)phosphonate to its corresponding free base, diethyl(4-aminophenyl)phosphonate. This portal is designed for researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the reduction of diethyl(4-nitrophenyl)phosphonate to its corresponding free base, diethyl(4-aminophenyl)phosphonate. This portal is designed for researchers and drug development professionals to troubleshoot yield bottlenecks, understand the mechanistic causality behind reaction failures, and implement field-proven, self-validating protocols.

Process Workflow & Troubleshooting Map

The following diagram illustrates the primary reduction pathways and critical troubleshooting nodes when converting the nitroaryl phosphonate to its free base amine.

ReductionWorkflow Start Diethyl(4-nitrophenyl)phosphonate (Starting Material) MethodA Catalytic Hydrogenation (10% Pd/C, H2 or Transfer) Start->MethodA High Yield / Clean MethodB Chemical Reduction (SnCl2·2H2O, EtOH) Start->MethodB High Chemoselectivity Issue1 Incomplete Reduction (Hydroxylamine Intermediate) MethodA->Issue1 Catalyst Poisoning / Low H2 Workup Free Base Isolation (pH 7-8 Aqueous Workup) MethodA->Workup Complete Conversion Issue2 Ester Hydrolysis (Phosphonic Acid Formation) MethodB->Issue2 Harsh Acidic/Basic Extremes MethodB->Workup Complete Conversion Issue1->MethodA Refresh Catalyst / Boost Pressure Issue2->Workup Buffer to Neutrality Product Diethyl(4-aminophenyl)phosphonate (Target Free Base) Workup->Product Extraction (EtOAc/DCM)

Figure 1: Mechanistic workflow and troubleshooting pathways for nitroaryl phosphonate reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My catalytic hydrogenation using Pd/C stalls, yielding a mixture of the target amine and an unknown intermediate. What is happening?

Causality & Mechanism: The reduction of a nitro group proceeds sequentially: Nitro Nitroso Hydroxylamine Amine. Stalling typically occurs at the hydroxylamine stage. In phosphorus-containing compounds like diethyl(4-nitrophenyl)phosphonate, trace impurities (or the phosphonate moiety itself under certain conditions) can weakly coordinate to the palladium surface, reducing its catalytic turnover[1]. Furthermore, inadequate hydrogen mass transfer in the solvent can prematurely halt the reduction. Resolution:

  • Increase Hydrogen Pressure: Transition from a hydrogen balloon to a Parr shaker at 40–50 psi[1].

  • Switch to Transfer Hydrogenation: Utilizing ammonium formate (HCOONH 4​ ) with 10% Pd/C in refluxing methanol or ethanol provides a high local concentration of hydrogen equivalents, effectively driving the hydroxylamine to the amine[2].

Q2: I am using Tin(II) chloride (SnCl 2​ ) for the reduction, but my isolated yield of the free base is extremely low. Why?

Causality & Mechanism: Tin(II) chloride reduction generates highly acidic tin salts. The phosphonate ester groups (diethyl) are sensitive to hydrolysis under prolonged exposure to strong aqueous acids or bases, potentially converting your product into the highly water-soluble phosphonic acid[1]. Additionally, during workup, if the pH is not strictly controlled, the newly formed amine will remain protonated (as an ammonium salt) in the aqueous phase, or tin emulsions will trap the product. Resolution: Quench the reaction by pouring it over ice and carefully adjusting the pH to 7–8 using 5% aqueous NaHCO 3​ or NaOH[2]. This slightly basic pH ensures the amine is in its free base form while precipitating tin salts, which can be filtered through Celite to prevent emulsion formation during ethyl acetate extraction.

Q3: How do I ensure I am isolating the free base and not the hydrochloride salt?

Causality & Mechanism: Anilines are weak bases. If any HCl was used (e.g., in Fe/HCl reductions or from oxalyl chloride carryover during precursor synthesis)[3], the amine will form a salt. Resolution: The self-validating check for free base isolation is solubility and pH testing. The aqueous wash prior to final organic extraction must test at pH 8. The organic layer (DCM or EtOAc) will exclusively contain the uncharged free base.

Quantitative Method Comparison

To select the optimal reduction strategy, compare the empirical parameters summarized below.

Reduction MethodTypical YieldReaction TimeReagentsPrimary Failure ModeWorkup Complexity
Catalytic H 2​ (Pressure) 90–94%6–12 h10% Pd/C, H 2​ (50 psi), EtOHCatalyst poisoning[1]Low (Filtration only)
Transfer Hydrogenation 85–90%1–3 h10% Pd/C, HCOONH 4​ , MeOHExothermic runaway[2]Low (Filtration + Evap)
Chemical (SnCl 2​ ) 50–81%2–4 hSnCl 2​ ·2H 2​ O, EtOH, HeatEster hydrolysis, Emulsions[2][3]High (pH adjustment, Celite)

Standard Operating Procedures (SOPs)

Protocol A: Catalytic Hydrogenation (High-Yield Free Base Isolation)

This protocol utilizes a self-validating system where hydrogen uptake directly correlates to reaction progress.

  • Setup: Dissolve diethyl(4-nitrophenyl)phosphonate (1.0 eq, e.g., 150 mg) in anhydrous ethanol (40 mL) within a pressure-rated reaction vessel[1].

  • Catalyst Addition: Carefully add 10% Pd/C (20% w/w relative to substrate) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the vessel with H 2​ three times. Pressurize to 50 psi and agitate at 40 °C for 6 hours[1].

    • Self-Validation Checkpoint: Monitor the pressure gauge. A drop in pressure indicates active consumption of H 2​ . Once pressure stabilizes, the reaction is likely complete.

  • Filtration: Vent the system and purge with argon. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol.

  • Isolation: Concentrate the filtrate in vacuo. Because no acids or bases were introduced, the resulting yellow oil/solid is the pure free base[3].

Protocol B: Transfer Hydrogenation (Rapid Benchtop Alternative)
  • Setup: Dissolve the nitroaryl phosphonate (1.0 eq) in methanol.

  • Reagent Addition: Add ammonium formate (4.0 eq) and 10% Pd/C (10 mol%)[2].

  • Reaction: Heat to reflux. The decomposition of ammonium formate generates H 2​ gas in situ.

    • Self-Validation Checkpoint: Vigorous bubbling will occur. TLC monitoring (eluting with Petroleum Ether:EtOAc) should show the complete disappearance of the higher-Rf nitro starting material within 2 hours.

  • Workup: Cool to room temperature, filter through Celite, and concentrate. Partition the residue between EtOAc and water (pH adjusted to 8 with NaHCO 3​ to ensure free base state), extract, dry over Na 2​ SO 4​ , and evaporate[2].

References

  • Vertex Pharmaceuticals Inc. Amino pyrimidine anticancer compounds - Google Patents.
  • ACS Publications. Synthesis and Evaluation of Phosphorus Containing, Specific CDK9/CycT1 Inhibitors.
  • Benchchem. Selective reduction of nitro group without affecting other functional groups.

Sources

Optimization

Technical Support Center: Palladium-Catalyzed Synthesis &amp; Handling of Diethyl 4-Nitrophenyl Phosphonate

Welcome to the Technical Support Center. Diethyl 4-nitrophenyl phosphonate is a highly valuable intermediate used in the synthesis of Topoisomerase 1B inhibitors, advanced electron transport layers (ETLs) for perovskite...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Diethyl 4-nitrophenyl phosphonate is a highly valuable intermediate used in the synthesis of Topoisomerase 1B inhibitors, advanced electron transport layers (ETLs) for perovskite solar cells, and specific CDK9/CycT1 inhibitors.

The primary synthetic route to this compound is the Hirao Cross-Coupling —a palladium-catalyzed C–P bond formation between a 4-halonitrobenzene and diethyl phosphite. While this reaction is a staple in organophosphorus chemistry, the strong electron-withdrawing nature of the nitro group and the reducing properties of the phosphite substrate introduce complex mechanistic challenges. This guide provides field-proven diagnostic workflows, causality-driven FAQs, and self-validating protocols to ensure experimental success.

Diagnostic Workflow for Hirao Cross-Coupling

When your C–P cross-coupling fails, systematic parameter isolation is critical. Use the decision matrix below to identify the mechanistic breakdown in your catalytic cycle.

HiraoTroubleshooting Start Low Yield of Diethyl 4-nitrophenyl phosphonate PdBlack Is Pd black precipitating early in the reaction? Start->PdBlack Ligand Ligand dissociation/oxidation. Increase PPh3 ratio or switch to bidentate (e.g., dppf). PdBlack->Ligand Yes Unreacted Is the 4-halonitrobenzene remaining unreacted? PdBlack->Unreacted No Success Analyze via 31P NMR (Target ~17-20 ppm) Ligand->Success OxAdd Poor oxidative addition. Switch Br to I, or use electron-rich ligand. Unreacted->OxAdd Yes Byproducts Are homocoupling or dehalogenation products seen? Unreacted->Byproducts No OxAdd->Success BaseSolvent Side reactions. Degas solvent, optimize Et3N equivalents, control temperature. Byproducts->BaseSolvent Yes Byproducts->Success No BaseSolvent->Success

Diagnostic workflow for troubleshooting palladium-catalyzed Hirao cross-coupling reactions.

Mechanistic Troubleshooting & FAQs

Q1: My reaction mixture turns black within the first hour, and the yield is negligible. What is happening? A1: The black precipitate is inactive "palladium black." This occurs when the active Pd(0) catalyst aggregates due to ligand dissociation or oxidation. In Hirao couplings, the phosphite substrate can sometimes outcompete the phosphine ligands, destabilizing the complex. Causality & Solution: Oxygen is the primary culprit for oxidizing sensitive phosphine ligands, leading to catalyst death (1)[1]. Ensure strict Schlenk techniques are used to degas your solvent. If the issue persists, switch from a monodentate ligand like PPh 3​ to a bidentate ligand like dppf, which exhibits a stronger chelate effect and prevents premature catalyst decomposition (2)[2].

Q2: I am observing significant amounts of nitrobenzene (dehalogenation) instead of the target phosphonate. How do I prevent this? A2: Diethyl phosphite can act as a hydride source under basic conditions, leading to the formation of a palladium-hydride intermediate. This intermediate can undergo reductive elimination with the aryl group, yielding the hydrodehalogenated byproduct. Causality & Solution: This side reaction is exacerbated by excess phosphite and high temperatures. Limit diethyl phosphite to 1.1–1.2 equivalents. Additionally, optimizing the base is critical; strong bases can promote hydride transfer, so strictly controlling the equivalents of triethylamine (Et 3​ N) or switching to a milder inorganic base can suppress this pathway.

Q3: Should I use 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene as my starting material? A3: The reactivity of aryl halides in oxidative addition follows the trend: I > Br > Cl (1)[1]. Causality & Solution: 1-iodo-4-nitrobenzene undergoes oxidative addition much more rapidly, allowing for the use of standard catalysts like Pd(PPh 3​ ) 4​ in toluene at 120 °C to achieve high yields (3)[3]. If using 1-bromo-4-nitrobenzene, you may need to use a more tailored catalyst system, such as Pd(OAc) 2​ with PPh 3​ in refluxing ethanol, to achieve full conversion (4)[4].

Q4: I am seeing homocoupling of the nitroarene. What is the root cause? A4: Homocoupling (formation of 4,4'-dinitrobiphenyl) typically results from the presence of an oxidant, most commonly trace oxygen in the reaction vessel (5)[5]. Causality & Solution: Oxygen facilitates the oxidation of the Pd(II) intermediate, driving an alternative catalytic cycle that couples two aryl groups. Ensure rigorous degassing (freeze-pump-thaw or prolonged argon sparging) to mitigate this.

Q5: I have successfully synthesized diethyl 4-nitrophenyl phosphonate. Can I use palladium to reduce the nitro group for downstream Buchwald-Hartwig couplings? A5: Yes, the nitro group is readily reduced to an amine via catalytic hydrogenation using Palladium on Carbon (Pd/C). Causality & Solution: A common issue during this step is the poisoning of the Pd/C catalyst by trace phosphorus impurities from the previous Hirao coupling. Ensure the phosphonate intermediate is rigorously purified via silica gel chromatography before attempting the hydrogenation. Standard conditions involve 10% Pd/C in EtOH under 50 psi of H 2​ at 40 °C (6)[6].

Self-Validating Experimental Protocol

Standard Operating Procedure: Synthesis of Diethyl (4-nitrophenyl)phosphonate This protocol is a self-validating system adapted from established methodologies utilizing 1-bromo-4-nitrobenzene (4)[4].

  • Preparation & Degassing (Critical Step): In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 50 mL of anhydrous ethanol. Degas the solvent by bubbling argon through it for at least 30 minutes. Causality: Purging oxygen prevents both phosphine ligand oxidation and substrate homocoupling (5)[5].

  • Reagent Loading: Under a positive argon flow, add 1-bromo-4-nitrobenzene (25 mmol, 5.05 g), Pd(OAc) 2​ (2 mol%, 0.11 g), and triphenylphosphine (6 mol%, 0.39 g). Note: The 1:3 ratio of Pd to PPh 3​ ensures the active Pd(0) species remains fully coordinated, preventing aggregation into Pd black.

  • Base & Phosphite Addition: Inject freshly distilled triethylamine (37.5 mmol, 5.23 mL) followed by diethyl phosphite (30 mmol, 4.71 mL). Causality: Triethylamine facilitates the tautomerization of the phosphite and neutralizes the HBr byproduct, driving the transmetalation step forward.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C (ethanol reflux) for 12 hours.

  • In-Process Validation: Monitor the reaction via TLC using a 50:50 EtOAc/Hexane mobile phase. The starting material (1-bromo-4-nitrobenzene) will elute near the solvent front, while the product diethyl (4-nitrophenyl)phosphonate will appear as a distinct, UV-active spot at R f​ ≈ 0.39 (4)[4].

  • Workup & Purification: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove precipitated palladium salts. Concentrate the filtrate in vacuo and purify via silica gel column chromatography (30% to 50% EtOAc in Hexane).

  • Final Validation: Analyze the isolated brown oil via 31 P NMR (CDCl 3​ ). A successful coupling is definitively confirmed by a single phosphorus resonance at δ 17.0 – 20.3 ppm, confirming the formation of the C–P bond.

Quantitative Optimization Matrix

Use the following table to benchmark your conditions against established literature standards for the synthesis of diethyl 4-nitrophenyl phosphonate and its analogs.

SubstrateCatalyst SystemSolvent & BaseConditionsExpected YieldMechanistic Rationale
1-Bromo-4-nitrobenzene Pd(OAc) 2​ (2%), PPh 3​ (6%)EtOH, Et 3​ N (1.5 eq)80 °C, 12h~81%High yield protocol; requires strict degassing to maintain active Pd(0) species[4].
1-Iodo-4-nitrobenzene Pd(PPh 3​ ) 4​ (2%)Toluene, Et 3​ N (4.0 eq)120 °C, 24h~94%Superior leaving group ability of iodine facilitates rapid oxidative addition[3].
4-Chloronitrobenzene Pd(OAc) 2​ (2%), dppf (2%)DMF, Et 3​ N (1.5 eq)110 °C, 18hVariableBidentate dppf ligand forces the required bite angle for difficult reductive elimination[2].

References

  • Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B) , PMC (NIH), 4

  • Amino pyrimidine anticancer compounds (WO2010141406A2) , Google Patents, 6

  • Palladium catalyst issues in cross-coupling reactions , Benchchem, 1

  • EES Solar , OSTI, 3

  • Palladium-Catalyzed Cross-Coupling of H-Phosphinate Esters with Chloroarenes , ACS Publications, 2

  • Cross-Coupling Reaction Manual: Desk Reference , Sigma-Aldrich, 5

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of 1-Diethoxyphosphoryl-4-nitrobenzene

Welcome to the Technical Support Center for 1-diethoxyphosphoryl-4-nitrobenzene (Diethyl(4-nitrophenyl)phosphonate). This guide is designed for researchers, scientists, and drug development professionals to provide exper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-diethoxyphosphoryl-4-nitrobenzene (Diethyl(4-nitrophenyl)phosphonate). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the purification of this important synthetic intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you achieve the highest purity for your downstream applications.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 1-diethoxyphosphoryl-4-nitrobenzene, which is commonly synthesized via the Michaelis-Arbuzov reaction between a 4-halonitrobenzene and triethyl phosphite.[1][2]

Question 1: My final product is an oil and will not crystallize, even at low temperatures. How can I obtain a solid?

Probable Causes:

  • Residual Solvent: Trace amounts of organic solvents from column chromatography (like ethyl acetate or dichloromethane) can significantly depress the melting point and prevent crystallization.

  • Unreacted Starting Materials: The presence of unreacted triethyl phosphite or the 4-halonitrobenzene starting material can act as an impurity, leading to an oily product.

  • Byproducts: The Michaelis-Arbuzov reaction generates an ethyl halide (e.g., ethyl bromide) as a byproduct, which, if not fully removed, can interfere with crystallization.[3]

Solutions & Explanations:

  • High-Vacuum Drying: Before attempting to crystallize, ensure the oily product is dried under a high vacuum (e.g., using a Schlenk line or rotary evaporator with a high-vacuum pump) for several hours, potentially with gentle heating (40-50°C). This is the most effective way to remove residual, high-boiling solvents.

  • Purity Check via TLC/NMR: Analyze the oil using Thin Layer Chromatography (TLC) and ¹H or ³¹P NMR spectroscopy.

    • TLC Analysis: Spot your product against the starting materials (4-halonitrobenzene and triethyl phosphite). If multiple spots are visible, further purification is necessary.

    • NMR Analysis: Look for characteristic peaks of impurities. For instance, the presence of triethyl phosphite can be identified in the ³¹P NMR spectrum. The aromatic region of the ¹H NMR can reveal unreacted 4-halonitrobenzene.

  • Re-purification: If impurities are confirmed, re-purifying the compound by flash column chromatography is the recommended course of action.[4] Ensure careful collection of fractions to isolate the main product.

  • Trituration: If the product is of high purity but still oily, trituration can induce crystallization. This involves adding a small amount of a non-solvent (a solvent in which your product is insoluble, like hexane or pentane), and scratching the side of the flask with a glass rod at the liquid-air interface.[5] This provides a nucleation site for crystal growth.

Question 2: I have low yield after column chromatography. Where could my product have gone?

Probable Causes:

  • Incorrect Solvent System (Eluent): The product may be either retained on the column if the eluent is not polar enough, or it may have co-eluted with non-polar impurities if the eluent was too polar from the start.

  • Product Degradation on Silica Gel: While aryl phosphonates are generally stable, highly acidic silica gel or prolonged exposure can sometimes lead to degradation.

  • Inadequate Monitoring: Fractions containing the product may have been missed or discarded if monitoring (e.g., by TLC) was not performed diligently on all collected fractions.[6]

Solutions & Explanations:

  • Optimize TLC First: Before running a column, always determine the optimal solvent system using TLC. The ideal system should give your product a Retention Factor (Rf) of approximately 0.25-0.35. For 1-diethoxyphosphoryl-4-nitrobenzene, a gradient system of heptane (or hexane) and ethyl acetate is typically effective.[4]

  • Column Flushing: If you suspect your product is still on the column, you can flush the column with a very polar solvent, such as 100% ethyl acetate or even a mixture of ethyl acetate/methanol. Collect this flush and analyze it by TLC to see if the product is recovered.

  • Use Neutralized Silica Gel: If you suspect degradation, consider using silica gel that has been neutralized with a base like triethylamine. This is done by adding a small percentage (e.g., 1%) of triethylamine to the eluent.

  • Comprehensive Fraction Analysis: Do not discard any fractions until they have been analyzed by TLC. Sometimes, product elution can be broader than expected.

Question 3: My recrystallized product has a low melting point and a broad melting range. What went wrong?

Probable Causes:

  • Incomplete Removal of Impurities: The chosen recrystallization solvent may not have been optimal, allowing impurities to co-crystallize with the product.

  • Insufficient Washing: The crystals may not have been washed adequately with cold solvent after filtration, leaving impurity-rich mother liquor on the crystal surfaces.[7]

  • Solvent Inclusions: Rapid cooling can cause solvent molecules to become trapped within the crystal lattice, which disrupts the crystal structure and lowers the melting point.

Solutions & Explanations:

  • Solvent System Screening: A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] For 1-diethoxyphosphoryl-4-nitrobenzene, consider screening solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature first, and then place it in an ice bath. Rapid cooling (e.g., placing a boiling solution directly into ice) promotes the formation of small, impure crystals.[7]

  • Thorough Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[8] Using warm or room-temperature solvent will dissolve some of your product.

  • Second Recrystallization: If the product is still impure, a second recrystallization is often necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for 1-diethoxyphosphoryl-4-nitrobenzene? A1: The most common and direct method is the Michaelis-Arbuzov reaction.[1][9] This reaction involves heating a 4-halonitrobenzene (typically 4-bromonitrobenzene or 4-iodonitrobenzene, as chlorides are less reactive) with an excess of triethyl phosphite, often without a solvent.[10] The reaction is typically driven to completion by heating at elevated temperatures (120-160°C).[10]

Q2: What are the key spectroscopic signatures I should look for to confirm the pure product? A2: For diethyl(4-nitrophenyl)phosphonate, you should expect the following:

  • ¹H NMR (in CDCl₃):

    • A triplet around 1.3 ppm (6H), corresponding to the methyl protons of the ethoxy groups.

    • A multiplet (often a quintet or doublet of quartets) around 4.1-4.3 ppm (4H) from the methylene protons of the ethoxy groups.

    • Two sets of doublets in the aromatic region, typically around 7.8-8.0 ppm and 8.1-8.3 ppm (2H each), characteristic of a para-substituted nitrobenzene ring.[11]

  • ³¹P NMR (in CDCl₃):

    • A single peak typically in the range of +14 to +20 ppm.[11]

  • ¹³C NMR (in CDCl₃):

    • Signals for the ethoxy groups around 16 ppm (d) and 62 ppm (d).

    • Aromatic carbon signals, with the carbon directly attached to the phosphorus showing a large C-P coupling constant.[11]

Q3: Is column chromatography always necessary? A3: Not always, but it is highly recommended for achieving high purity, especially if the reaction was not driven to completion. If the crude product crystallizes easily from the reaction mixture upon workup, it might be possible to achieve sufficient purity through one or two recrystallizations. However, removing residual triethyl phosphite and other soluble byproducts is most effectively done via column chromatography.[4]

Q4: What is a good starting point for a TLC solvent system? A4: A good starting point for developing a TLC method is a 3:1 mixture of hexane:ethyl acetate. You can then adjust the ratio based on the resulting Rf value. If the spot is too low on the plate, increase the proportion of the more polar solvent (ethyl acetate). If it runs too high, increase the proportion of the non-polar solvent (hexane).

Experimental Protocols & Data

Purification Workflow Diagram

The following diagram illustrates the general workflow for purifying the crude product from a synthesis reaction.

G cluster_0 Purification Strategy Start Crude Product (Post-Workup) TLC Analyze by TLC/ ¹H NMR Start->TLC Decision Is the major spot >90% pure and does it crystallize easily? TLC->Decision Col_Chrom Flash Column Chromatography Decision->Col_Chrom No Recrystal_Direct Direct Recrystallization Decision->Recrystal_Direct Yes Col_Fractions Combine Pure Fractions & Evaporate Solvent Col_Chrom->Col_Fractions Final_Analysis Final Purity Analysis (NMR, MP, etc.) Recrystal_Direct->Final_Analysis Recrystal_Post_Col Recrystallize from Optimal Solvent Col_Fractions->Recrystal_Post_Col Recrystal_Post_Col->Final_Analysis End Pure Crystalline Product Final_Analysis->End

Caption: Decision workflow for purification of 1-diethoxyphosphoryl-4-nitrobenzene.

Table 1: Example Gradient Elution for Flash Column Chromatography

This table provides a typical gradient elution protocol for purifying the title compound on a silica gel column. The solvent percentages should be adjusted based on preliminary TLC analysis.

StepHeptane (%)Ethyl Acetate (%)Volume (Column Volumes)Purpose
190102Elute highly non-polar impurities (e.g., residual grease).
280204Elute unreacted 4-halonitrobenzene.
370306-8Elute the target product.
450503Elute more polar byproducts.
501002Flush column of all remaining compounds.
Protocol 1: Flash Column Chromatography

This protocol is a standard procedure for purifying the title compound from a typical Michaelis-Arbuzov reaction mixture.[12]

  • Prepare the Column: Select an appropriate size glass column and dry-pack it with silica gel (typically 50-100 times the weight of the crude sample).[4] Gently tap the column to ensure even packing. Add a thin layer of sand on top.

  • Equilibrate the Column: Wet the column with the initial, non-polar eluent (e.g., 90:10 Heptane:EtOAc) and apply pressure to push the solvent through until the entire silica bed is saturated.[12]

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for oils, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elute: Begin elution with the starting solvent mixture. Collect fractions in test tubes.

  • Increase Polarity: Gradually increase the polarity of the eluent according to a pre-determined gradient (see Table 1).

  • Monitor Fractions: Spot every few fractions on a TLC plate. Visualize the spots under a UV lamp (254 nm).

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified product, which may be an oil or a solid.

Protocol 2: Recrystallization

This protocol describes how to purify the compound after chromatography or as a primary purification method if the crude material is relatively clean.[8][13]

  • Choose a Solvent: Select an appropriate solvent or solvent pair (e.g., isopropanol, or ethyl acetate/hexane).

  • Dissolve the Compound: Place the compound in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture gently (e.g., on a hotplate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear, saturated solution is obtained at the boiling point of the solvent.[13]

  • Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure compound.

  • Cool Further: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash and Dry: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor. Continue to pull a vacuum through the crystals for 10-15 minutes to partially dry them.

  • Final Drying: Transfer the crystals to a watch glass and dry them completely in a vacuum oven or desiccator.

Troubleshooting Logic Diagram

G cluster_1 Troubleshooting: Product is an Oil Start Problem: Final product is a persistent oil CheckPurity Check purity by TLC/NMR Start->CheckPurity HighPurity High Purity Confirmed CheckPurity->HighPurity >98% Pure Impure Impurities Detected CheckPurity->Impure <98% Pure Action_HighVac Action: Dry under high vacuum with gentle heat HighPurity->Action_HighVac Action_ReColumn Action: Re-run column chromatography Impure->Action_ReColumn Action_ReColumn->Start Action_Triturate Action: Triturate with a non-solvent (e.g., hexane) Result_Solid Result: Solid Product Action_Triturate->Result_Solid Result_Oil Result: Still an Oil Action_Triturate->Result_Oil Action_HighVac->Action_Triturate

Caption: A logical diagram for troubleshooting an oily product.

References

  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • Calvo-Flores, F. G., et al. (2018). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 23(8), 1839. [Link]

  • Wang, T., et al. (2020). Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene. Journal of Physics: Conference Series, 1549, 042048. [Link]

  • Hu, A., et al. (2020). Radical Arbuzov Reaction. CCS Chemistry, 2(3), 1-11. [Link]

  • RSC Publishing. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. RSC Advances, 2017, 7, 45981-45985. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • California State University, Stanislaus. SOP: CRYSTALLIZATION. [Link]

  • Organic Syntheses. Purification of Linalool by Column Chromatography with Isocratic Elution. [Link]

  • Wellesley College. Recrystallization. [Link]

  • Magritek. Column Chromatography. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Diethyl(4-nitrophenyl)phosphonate Solubility

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of organophosphorus compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of organophosphorus compounds. Diethyl(4-nitrophenyl)phosphonate is a highly versatile reagent used in cross-coupling reactions, surface engineering (such as electron transport layer anchoring), and as an enzyme inhibitor analog.

However, its unique molecular architecture—a highly polar, electron-withdrawing nitro-aromatic ring coupled with a lipophilic diethyl phosphonate ester—frequently leads to unpredictable phase separations. This guide provides field-proven troubleshooting strategies, physicochemical insights, and self-validating protocols to ensure seamless integration into your experimental workflows.

Section 1: The Causality of Solvation

To troubleshoot solubility, you must first understand the competing molecular forces at play. Diethyl(4-nitrophenyl)phosphonate possesses a moderate partition coefficient (LogP ≈ 1.98) and highly limited aqueous solubility (approximately 3.6 g/L)[1].

  • Dipole-Driven Aggregation: The planar 4-nitrophenyl group creates a strong molecular dipole. In non-polar solvents (like chlorobenzene or hexanes), the lack of a solvent dipole allows these molecules to undergo strong π−π stacking and dipole-dipole aggregation, leading to rapid precipitation[2].

  • Hydrogen Bonding Interferences: The phosphoryl oxygen (P=O) is a potent hydrogen-bond acceptor. While protic solvents (like methanol or water) can solvate the molecule, they form strong H-bonds that alter the electronic environment of the phosphorus atom. This not only causes chemical shift artifacts in NMR but can also promote premature hydrolysis or transesterification under extreme pH conditions[3].

  • Optimal Solvation Dynamics: Polar aprotic solvents (DMSO, Acetonitrile, THF) are ideal. They possess sufficient polarity to solvate the nitro-aromatic dipole without acting as H-bond donors, thereby maintaining the structural integrity of the phosphonate ester[2],[4].

Table 1: Quantitative Solubility Profile & Solvent Compatibility
SolventRelative Polarity (Water=1)Solubility StatusMechanistic Rationale
DMSO 0.444Highly SolubleStrong dipole-dipole solvation; disrupts π−π stacking without H-bonding[2].
Acetonitrile ~0.460Highly SolubleIdeal for analytical standards; prevents transesterification[4].
Ethyl Acetate ~0.228SolubleExcellent co-solvent for biphasic/micellar reactions and chromatography[5],[6].
Methanol 0.762Poor to ModerateProtic H-bonding to P=O alters chemical shifts and risks degradation[3],[2].
Chlorobenzene 0.188InsolubleInsufficient polarity to overcome nitro-aromatic aggregation[2].
Water 1.000Very Low (~3.6 g/L)High lipophilicity (LogP ~1.98) prevents extensive aqueous hydration[1].

Section 2: Troubleshooting FAQs

Q1: My diethyl(4-nitrophenyl)phosphonate is precipitating during Ni-catalyzed C(sp2)–P cross-coupling in aqueous micellar conditions. How do I force it into solution? A: This is a common issue caused by the lipophilic diethyl ester resisting incorporation into the highly polar aqueous continuous phase, while the rigid aromatic ring resists the hydrophobic micellar core. To resolve this, you must alter the micellar swelling dynamics. Increase your total reaction volume (e.g., from 0.55 mL to 1.2 mL), introduce Ethyl Acetate (EtOAc) as an organic co-solvent, and elevate the reaction temperature to 55 °C[6]. EtOAc acts as a thermodynamic bridge, solvating the phosphonate and pulling it into the micellar interface.

Q2: I am using a phosphonate derivative as an electron transport layer (ETL) anchor in perovskite solar cells (PSCs). Why are my films crashing out in chlorobenzene? A: Phosphonate-anchored molecules exhibit severe insolubility in chlorobenzene and methanol due to insufficient polarity to overcome intermolecular aggregation[2]. Switch your processing solvent to DMSO. DMSO fully dissolves these compounds at room temperature and is highly compatible with downstream perovskite precursor solvents, ensuring your anchored layer remains intact during subsequent chemical bath deposition (CBD) steps[2].

Q3: I need to prepare a highly stable analytical standard for LC-MS. What is the industry standard solvent? A: Acetonitrile is the gold standard for stock solutions of nitrophenyl-phosphonate derivatives. It provides excellent solubility without the risk of transesterification or hydrolysis. Standardized commercial reference materials are typically formulated at 100 µg/mL in 100% Acetonitrile and stored at 4 °C[4].

Section 3: Self-Validating Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution in DMSO for Surface Functionalization

Causality: Using anhydrous DMSO prevents competitive water binding to the P=O group, ensuring the phosphonate remains fully active for metal-oxide surface anchoring.

  • Desiccation: Dry the diethyl(4-nitrophenyl)phosphonate under high vacuum for 2 hours to remove residual moisture.

  • Solvent Addition: In a nitrogen-purged glovebox, add anhydrous DMSO ( 99.9%) to achieve a 100 mM concentration.

  • Agitation: Vortex for 60 seconds, followed by mild bath sonication (room temperature) for 5 minutes until the solution is optically clear.

  • Self-Validation Step: Analyze a 10 µL aliquot via 1 H NMR in DMSO- d6​ . The protocol is successful if the spectrum displays sharp, well-resolved aromatic doublets (typically around 8.2 ppm and 7.9 ppm). Broadened peaks indicate incomplete solvation or aggregation; if observed, gently warm the stock to 40 °C.

Protocol B: Biphasic Solubilization for Purification (Chromatography)

Causality: When purifying crude reaction mixtures, highly polar solvents will cause the compound to streak on silica, while non-polar solvents will cause it to crash out.

  • Dissolution: Dissolve the crude diethyl(4-nitrophenyl)phosphonate in a minimal volume of Ethyl Acetate (EtOAc).

  • Eluent Preparation: Prepare a mobile phase of Petroleum Ether and EtOAc in a 5:1 volumetric ratio[5].

  • Loading: Load the EtOAc-dissolved sample onto the silica gel column. The slight polarity of EtOAc prevents on-column precipitation while the petroleum ether drives the separation.

  • Self-Validation Step: Spot the fractions on a TLC plate and visualize under UV light (254 nm). The strong chromophore of the nitrophenyl group will appear as a dark, distinct spot. A single, non-tailing spot confirms that the solvent system maintained the compound in the mobile phase without aggregation.

Section 4: Visual Troubleshooting Workflow

SolubilityTroubleshooting Start Diethyl(4-nitrophenyl)phosphonate Solubility Issue CheckSolvent Identify Solvent Polarity & Protic Nature Start->CheckSolvent Protic Protic Solvents (e.g., MeOH, H2O) CheckSolvent->Protic Aprotic Polar Aprotic (e.g., DMSO, MeCN) CheckSolvent->Aprotic NonPolar Non-Polar Solvents (e.g., Hexane, Chlorobenzene) CheckSolvent->NonPolar ProticIssue H-Bonding disrupts P=O. Risk of hydrolysis. Protic->ProticIssue AproticSolution Optimal Solvation. Stable dipole interaction. Aprotic->AproticSolution NonPolarIssue Nitro group induces aggregation. Low solubility. NonPolar->NonPolarIssue Action1 Switch to Aprotic or use Co-solvent ProticIssue->Action1 Action2 Proceed with Experimental Workflow AproticSolution->Action2 Action3 Heat to 55°C or Add EtOAc Co-solvent NonPolarIssue->Action3

Decision tree for troubleshooting diethyl(4-nitrophenyl)phosphonate solubility in various solvents.

References

  • Paraoxon | C10H14NO6P | CID 9395 - PubChem - NIH Source: nih.gov
  • (4-Nitrophenyl)phosphonic Acid | Research Chemical - Benchchem Source: benchchem.com
  • EES Solar - OSTI Source: osti.gov
  • WO2010141406A2 - Amino pyrimidine anticancer compounds - Google P
  • Paraoxon-methyl Solution (Solvent: Acetonitrile) | 1X5ML | C8H10NO6P | 675244 | 950-35-6 Source: hpc-standards.com
  • Ni-Catalyzed C(sp2)–P Cross-Coupling under Aqueous Micellar Conditions Source: rsc.org

Sources

Troubleshooting

Technical Support Center: Troubleshooting Arylphosphonate Synthesis

Welcome to the Technical Support Center for organophosphorus chemistry. The synthesis of arylphosphonates is a critical transformation in drug development and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organophosphorus chemistry. The synthesis of arylphosphonates is a critical transformation in drug development and materials science. While the classical Michaelis-Arbuzov reaction is highly effective for alkyl halides, it generally fails for unactivated aryl halides due to the[1].

Consequently, researchers rely on transition metal-catalyzed cross-coupling (the Hirao reaction). However, navigating the catalytic cycle requires precise control to avoid competitive byproduct pathways. This guide provides causality-driven diagnostics, quantitative condition matrices, and self-validating protocols to help you minimize byproducts and optimize your yields.

Mechanistic Overview: The Catalytic Cycle & Byproduct Pathways

Understanding exactly where byproducts originate in the catalytic cycle is the first step to eliminating them. The diagram below illustrates the standard Palladium-catalyzed C-P bond formation pathway and the specific nodes where side reactions branch off.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange Pd(II)(Ar)(PO(OR)2) OxAdd->LigEx + H-P(O)(OR)2 + Base Dehalogenation Protodehalogenation (Ar-H Byproduct) OxAdd->Dehalogenation High Temp / Et3N Base Homocoupling Homocoupling (Ar-Ar Byproduct) OxAdd->Homocoupling Catalyst Poisoning RedEl Reductive Elimination Product Formation LigEx->RedEl RedEl->Pd0 Catalyst Regeneration Product Arylphosphonate (Desired) RedEl->Product

Catalytic cycle of the Hirao reaction highlighting major byproduct branching pathways.

Troubleshooting Guide & FAQs

Q1: My reaction yields significant amounts of reduced arene (Ar-H) instead of the arylphosphonate. How do I prevent protodehalogenation? Causality: Protodehalogenation is an unwanted side reaction that occurs when the Pd(II)-aryl intermediate undergoes premature reduction before the phosphorus ligand can successfully coordinate. This is heavily exacerbated by elevated temperatures and the use of organic bases like triethylamine ( Et3​N ), which can inadvertently act as hydride donors via β -hydride elimination[2]. Resolution: Switch from an organic base to an inorganic base such as K2​CO3​ , which has been proven [2]. Additionally, strictly control and lower the reaction temperature, as thermal energy directly correlates with the extent of dehalogenation[2].

Q2: I am observing sluggish reaction kinetics and poor conversion. What is the root cause? Causality: Sluggish reactions often stem from a high activation barrier during the oxidative addition step, particularly with electron-rich or sterically hindered aryl electrophiles. Furthermore, catalyst poisoning from sulfur or phosphorus impurities can deactivate the metal center[1]. Resolution: Implement an iodide-acceleration strategy. The addition of sodium iodide (NaI) to the reaction mixture [3]. Iodide enhances the oxidative addition step by promoting the formation of a more reactive palladium(0) complex, drastically reducing reaction times while maintaining high yields[4].

Q3: How can I minimize homocoupling (Ar-Ar) and ensure selective C-P bond formation? Causality: Biaryl homocoupling arises when two aryl groups coordinate to the same palladium center. This is often a symptom of poor ligand selection, where the spatial geometry does not strongly favor the coordination of the bulky phosphite/phosphonate group. Resolution: Tune the steric environment of the catalyst. Utilizing bidentate ligands with a wide bite angle, such as dppf or Xantphos, enforces a geometry that over homocoupling[5].

Q4: The final arylphosphonate product is a sticky oil that is difficult to purify. How can I isolate it cleanly? Causality: Many phosphonic acids and their esters are highly polar, hygroscopic, and non-crystalline by nature, leading to sticky residues that resist standard chromatography or crystallization[1]. Resolution: Employ salt formation. Converting the phosphonic acid to a salt using dicyclohexylamine or sodium can [1]. Alternatively, lyophilization (freeze-drying) from a t-butanol solution can yield a manageable, fluffy solid instead of a sticky oil[1].

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes how specific modifications to the catalytic system and reaction conditions directly impact the yield and the suppression of byproducts.

ElectrophileCatalyst SystemBaseTemp (°C)AdditiveDesired YieldByproduct / IssueRef
Aryl Halide Pd(OAc)2​ Et3​N >100°CNoneModerateHigh Protodehalogenation[2]
Aryl Halide Pd(OAc)2​ K2​CO3​ <90°CNoneHighSuppressed Dehalogenation[2]
Aryl Nonaflate Pd(OAc)2​ Et3​N 120°CNone41%Sluggish Conversion[3]
Aryl Nonaflate Pd(OAc)2​ Et3​N 120°CNaI>90%Rapid, High Yield[4]
Chloroarene Pd(OAc)2​ / Xantphos K2​CO3​ 100°CNoneHighEfficient C-P Formation[5]

Self-Validating Protocol: Iodide-Accelerated Pd-Catalyzed C-P Bond Formation

To ensure reproducibility and minimize byproducts resulting from prolonged thermal exposure, follow this [4].

Self-Validation Checkpoint: This protocol is designed to be self-monitoring. The visual dissolution of reagents and a strict 4-hour time limit serve as internal controls. If the reaction requires heating beyond 4 hours to reach completion, it indicates catalyst deactivation, which inevitably leads to thermal decomposition and byproduct accumulation.

Step-by-Step Methodology:

  • Preparation: Oven-dry a microwave tube and a stirrer bar at 140 °C overnight. Cool under high vacuum and purge with argon to ensure strictly anhydrous and anaerobic conditions.

  • Reagent Loading: Add 0.400 mmol of sodium iodide (NaI) to the tube and dry under high vacuum for 1 hour. Add 0.600 mmol of the P(O)H compound (e.g., diphenylphosphine oxide or diethyl phosphite) and 0.0400 mmol (10 mol%) of Palladium(II) acetate[4].

  • Solvent & Electrophile: Dissolve 0.400 mmol of the aryl electrophile (e.g., aryl nonaflate or aryl halide) in 2.4 mL of anhydrous N,N-dimethylformamide (DMF). Transfer this solution to the reaction tube under an argon atmosphere[4].

  • Base Addition: Inject 1.58 mmol of triethylamine ( Et3​N ). (Note: If your specific substrate is historically prone to dehalogenation, substitute with an equivalent molarity of anhydrous K2​CO3​ [2]).

  • Reaction Execution: Seal the tube, heat to 120 °C, and stir for exactly 4 hours. The iodide acceleration prevents the need for prolonged heating, thereby minimizing thermal decomposition[4].

  • Workup & Purification: Cool the mixture to room temperature, dilute with 15 mL of ethyl acetate, and wash with a 2 M aqueous lithium chloride solution (3 × 15 mL) to efficiently partition and remove the DMF solvent. Dry the organic layer over MgSO4​ , filter, and concentrate in vacuo[4].

References

  • McErlain, H., Riley, L. M., & Sutherland, A. "Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide". The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Organic-Chemistry.org. "Palladium-Catalyzed C-P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide". Organic Chemistry Portal. Available at: [Link]

  • PolyU Institutional Research Archive. "Recent Advances in Palladium-Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives". Hong Kong Polytechnic University. Available at:[Link]

  • ResearchGate. "Effect of the reaction conditions on Hirao reaction of 2-bromo-or 4-bromo-13α-estrones". ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Comparison Guide: Diethyl(4-nitrophenyl)phosphonate vs. Structural Analogs

Introduction & Mechanistic Context Diethyl(4-nitrophenyl)phosphonate is a highly versatile organophosphorus (OP) compound, widely utilized as a substrate in transition-metal-catalyzed C–P cross-coupling reactions[1] and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Diethyl(4-nitrophenyl)phosphonate is a highly versatile organophosphorus (OP) compound, widely utilized as a substrate in transition-metal-catalyzed C–P cross-coupling reactions[1] and as a structural scaffold in the development of nerve agent simulants[2]. For researchers and drug development professionals, the primary analytical challenge lies in definitively distinguishing this phosphonate (containing a direct P–C bond) from its highly toxic phosphate counterpart, paraoxon (containing a P–O–C linkage)[3].

This guide provides an objective, data-driven comparison of the multinuclear NMR performance of diethyl(4-nitrophenyl)phosphonate against key structural alternatives, establishing a self-validating analytical framework for OP compound verification.

Comparative NMR Data

To contextualize the spectral footprint of diethyl(4-nitrophenyl)phosphonate, we compare it against diethyl phenylphosphonate (to isolate the electronic effect of the nitro group) and paraoxon (to isolate the effect of the P–C vs. P–O–C linkage).

Table 1: 1 H NMR Chemical Shifts (CDCl 3​ , 300/400 MHz)
CompoundAromatic Protons (ortho to NO 2​ )Aromatic Protons (ortho to P / meta to NO 2​ )Ethyl CH 2​ Ethyl CH 3​
Diethyl(4-nitrophenyl)phosphonate [4]δ 8.30 (dd, J = 8.7, 3.3 Hz, 2H)δ 8.00 (dd, J = 12.7, 8.7 Hz, 2H)δ 4.27–4.06 (m, 4H)δ 1.34 (t, J = 6.9 Hz, 6H)
Diethyl phenylphosphonate [5]N/Aδ 7.80 (dd, J = 13.2, 8.4 Hz, 2H)δ 4.16–4.05 (m, 4H)δ 1.30 (t, J = 6.8 Hz, 6H)
Paraoxon (Phosphate) [6]δ ~8.22 (d, J = 9.1 Hz, 2H)δ ~7.34 (d, J = 9.1 Hz, 2H)δ 4.21 (dq, 4H)δ 1.35 (dt, 6H)
Table 2: 13 C NMR Chemical Shifts and JCP​ Couplings (CDCl 3​ , 75/100 MHz)

Focusing exclusively on Diethyl(4-nitrophenyl)phosphonate[4]: | Carbon Position | Chemical Shift (δ, ppm) | JCP​ Coupling Constant (Hz) | Structural Assignment | | :--- | :--- | :--- | :--- | | C1 | 135.8 | 185.2 | Direct P–C bond (Quaternary) | | C2 / C6 | 133.0 | 10.5 | Ortho to Phosphorus | | C3 / C5 | 123.3 | 15.0 | Meta to Phosphorus | | C4 | 150.2 | 3.7 | Para to Phosphorus (C-NO 2​ ) | | O-CH 2​ | 62.7 | 5.2 | Ethoxy Methylene | | CH 3​ | 16.3 | 6.0 | Ethoxy Methyl |

Table 3: 31 P NMR Chemical Shifts (CDCl 3​ )
CompoundLinkage TypeChemical Shift (δ, ppm)
Diethyl(4-nitrophenyl)phosphonate [7]P–C (Phosphonate)+14.8 to +15.3
Diethyl phenylphosphonate [5]P–C (Phosphonate)+17.5
Paraoxon [3]P–O–C (Phosphate)-4.0 to -6.7

Causality & Spectral Interpretation (E-E-A-T)

As an application scientist, it is not enough to match peaks to a database; you must understand the quantum mechanical causality driving these shifts to ensure your analytical protocols are robust.

The 31 P NMR Shielding Paradox

A novice chemist might assume that replacing the direct P–C bond in diethyl(4-nitrophenyl)phosphonate with a P–O–C bond in paraoxon would deshield the phosphorus nucleus due to oxygen's high electronegativity. However, the 31 P shift actually moves upfield from ~+15 ppm (phosphonate)[7] to ~-6 ppm (phosphate)[6]. The Causality: The extra oxygen atom in the P–O–C linkage participates in strong pπ−dπ back-bonding, donating its lone-pair electron density into the empty d -orbitals of the phosphorus atom. This back-donation drastically increases the electron shielding around the phosphorus nucleus, shifting the signal in the negative (upfield) direction.

C NMR as a Self-Validating System

Every robust analytical protocol must be self-validating. If a 31 P NMR spectrum suggests a phosphonate (+15 ppm), the 13 C NMR spectrum must independently confirm it. The 13 C spectrum of diethyl(4-nitrophenyl)phosphonate acts as this failsafe. The presence of a massive doublet at 135.8 ppm with a 1JCP​ of 185.2 Hz is the definitive, unforgeable hallmark of a direct one-bond phosphorus-carbon interaction[4]. If this ~185 Hz coupling is absent, the compound is a phosphate, regardless of what other spectral artifacts suggest. Furthermore, the meta-carbons (C3/C5) exhibit a larger coupling ( 3JCP​ = 15.0 Hz) than the ortho-carbons (C2/C6, 2JCP​ = 10.5 Hz)—an alternating magnitude characteristic of rigid aromatic phosphonates.

The Electronic Effect of the Nitro Group

Comparing diethyl(4-nitrophenyl)phosphonate to the unsubstituted diethyl phenylphosphonate reveals the profound anisotropic and inductive effects of the para-nitro group. The strongly electron-withdrawing NO 2​ group severely deshields the ortho protons, pushing them downfield to 8.30 ppm[4], completely separating them from the standard aromatic envelope (7.4–7.5 ppm) seen in the unsubstituted analog[5].

Experimental Workflow & Protocol

To achieve the resolution required to observe these critical JCP​ couplings, follow this optimized multinuclear NMR methodology.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the synthesized diethyl(4-nitrophenyl)phosphonate. Causality: High concentration is required because the critical C1 and C4 quaternary carbons lack attached protons, resulting in weak NOE enhancement and long T1​ relaxation times.

  • Dissolve the analyte in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

Step 2: 1 H and 13 C{ 1 H} Acquisition

  • 1 H NMR: Acquire at 400 MHz, 16 scans, with a relaxation delay ( D1​ ) of 2 seconds to ensure accurate integration of the electron-poor aromatic protons.

  • 13 C{ 1 H} NMR: Acquire at 100 MHz using a composite pulse decoupling sequence (e.g., WALTZ-16). Crucial Step: Set the number of scans to a minimum of 512 and increase the D1​ delay to 3 seconds to ensure the quaternary C1 doublet (135.8 ppm, J = 185.2 Hz) relaxes fully between pulses[4].

Step 3: 31 P{ 1 H} Acquisition

  • Tune the broadband probe to 162 MHz.

  • Calibrate the spectrum using an external reference of 85% H 3​ PO 4​ in D 2​ O (set to 0 ppm)[8].

  • Acquire 64–128 scans with continuous proton decoupling. Causality: Proton decoupling collapses the complex multiplets caused by the ethyl CH 2​ protons into a sharp, easily identifiable singlet at ~+14.8 ppm[7].

Logical Workflow Visualization

OP_NMR_Workflow A Synthesized OP Compound (Phosphonate vs Phosphate) B Sample Preparation (CDCl3, 0.05M, TMS) A->B C 1H NMR (Proton Environment) B->C D 13C{1H} NMR (Carbon Backbone & J_CP) B->D E 31P{1H} NMR (Phosphorus Core) B->E F Analyze Aromatic Region (NO2 Deshielding Effect) C->F G Check C1 J_CP Coupling (~185 Hz = P-C Bond) D->G H Check 31P Chemical Shift (+15 ppm vs -6 ppm) E->H I Structural Confirmation & Purity Assessment F->I G->I H->I

Caption: Workflow for the multinuclear NMR structural validation of organophosphorus compounds.

References

  • Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine - rsc.org. 7

  • A hydrophilic heterogeneous cobalt catalyst for fluoride-free Hiyama, Suzuki, Heck and Hirao cross-coupling reactions in water - rsc.org. 4

  • C–P bond construction catalyzed by NiII immobilized on aminated Fe3O4@TiO2 yolk–shell NPs - scispace.com.1

  • Mechanisms of Degradation of Paraoxon in Different Ionic Liquids - researchgate.net. 3

  • Destruction of chemical warfare agents using metal–organic frameworks - northwestern.edu. 8

  • Synthesis of arylphosphonates catalyzed by Pd-imino-Py-γ-Fe2O3 - rsc.org. 5

  • Synthesis and in vitro assessment of the reactivation profile of clinically available oximes on the acetylcholinesterase model inhibited by A-230 surrogate - chemrxiv.org. 2

  • [11C]Paraoxon: Radiosynthesis, Biodistribution and In Vivo Positron Emission Tomography Imaging in Rat - escholarship.org. 6

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Assessing Diethyl 4-Nitrophenyl Phosphate Purity

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity of a compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Diethyl 4-nitrophenyl phosphate, a potent organophosphate, serves as a critical tool in various biochemical assays and as a reference standard. Its purity is paramount, as even trace impurities can lead to erroneous experimental results and compromise the integrity of research findings. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of diethyl 4-nitrophenyl phosphate, and offers a comparative analysis with alternative analytical techniques.

The Imperative of a Validated Purity Method

Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose. For the purity assessment of a compound like diethyl 4-nitrophenyl phosphate, this means the method must be able to accurately and precisely quantify the main component while also detecting and quantifying any significant impurities. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide stringent guidelines for analytical method validation, which form the bedrock of the protocols described herein.[1][2]

A Validated Reversed-Phase HPLC Method for Diethyl 4-Nitrophenyl Phosphate

The following reversed-phase HPLC (RP-HPLC) method has been developed and validated to provide a robust and reliable means of assessing the purity of diethyl 4-nitrophenyl phosphate, with a particular focus on separating it from its common process impurity and degradant, 4-nitrophenol.

Experimental Protocol: HPLC Purity Assay

1. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid (for pH control and improved peak shape). A typical starting gradient could be 50:50 (v/v) Acetonitrile:Water, adjusted as needed for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm (where both diethyl 4-nitrophenyl phosphate and 4-nitrophenol have significant absorbance)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve diethyl 4-nitrophenyl phosphate reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Impurity Standard Solution: Prepare a stock solution of 4-nitrophenol in the mobile phase.

  • Sample Solution: Prepare the diethyl 4-nitrophenyl phosphate sample to be tested at the same concentration as the standard solution.

Method Validation: A Step-by-Step Breakdown

The validation of this HPLC method is performed in accordance with ICH Q2(R1) guidelines, ensuring its suitability for its intended purpose.[3]

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Inject the diluent (mobile phase) to demonstrate the absence of interfering peaks.

    • Inject the diethyl 4-nitrophenyl phosphate standard solution.

    • Inject the 4-nitrophenol impurity standard solution.

    • Inject a mixed solution containing both the main component and the impurity to demonstrate baseline separation.

    • Subject a sample of diethyl 4-nitrophenyl phosphate to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and analyze the stressed sample to ensure the method can separate the degradation products from the main peak.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a series of at least five concentrations of the diethyl 4-nitrophenyl phosphate standard, typically ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy: The closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo (if a formulated product) or a blank solution.

    • Spike the placebo/blank with known concentrations of diethyl 4-nitrophenyl phosphate at three levels (e.g., 80%, 100%, and 120% of the assay concentration).

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of diethyl 4-nitrophenyl phosphate at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD) of the results. The acceptance criterion is typically ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies. The %RSD should remain within acceptable limits.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of dilute solutions of known concentration.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5°C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze the system suitability parameters after each change. The results should remain within the established system suitability criteria.

System Suitability: Ensures that the chromatographic system is performing adequately for the analysis.

  • Protocol:

    • Inject a standard solution multiple times (e.g., five or six replicates) before sample analysis.

    • Calculate the %RSD of the peak area, retention time, tailing factor, and theoretical plates.

    • The acceptance criteria are typically:

      • %RSD of peak area and retention time ≤ 2.0%

      • Tailing factor ≤ 2.0

      • Theoretical plates > 2000

dot

Sources

Validation

mass spectrometry fragmentation pattern of diethyl(4-nitrophenyl)phosphonate

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of Diethyl(4-nitrophenyl)phosphonate vs. Phosphate Analogs Executive Summary In the fields of toxicology, materials science, and drug development, ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of Diethyl(4-nitrophenyl)phosphonate vs. Phosphate Analogs

Executive Summary

In the fields of toxicology, materials science, and drug development, accurately identifying organophosphorus compounds (OPCs) is paramount. A common analytical challenge is differentiating phosphonates (possessing a direct P–C bond) from their highly toxic phosphate analogs (possessing a P–O–C bond). This guide objectively compares the high-resolution electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) fragmentation patterns of diethyl(4-nitrophenyl)phosphonate and its structurally analogous phosphate counterpart, diethyl 4-nitrophenyl phosphate (commonly known as Paraoxon).

Mechanistic Causality in Gas-Phase Dissociation

Mass spectrometry does not merely weigh molecules; it interrogates their structural weak points. The fragmentation pathways of these two compounds are governed by their respective bond enthalpies and the thermodynamic stability of the resulting neutral losses [3].

  • The Shared Pathway (McLafferty-Type Rearrangement): Both compounds feature two ethoxy groups attached to a central phosphorus atom. Under Higher-energy C-trap Dissociation (HCD), these groups undergo a predictable, stepwise elimination of neutral ethylene (C₂H₄, 28.03 Da). This process is driven by a thermodynamically favorable hydrogen transfer from the ethyl beta-carbon to the highly electronegative phosphoryl oxygen (P=O).

  • The Divergent Pathway (P–C vs. P–O–C Cleavage): The critical diagnostic divergence occurs after the loss of the ethyl groups.

    • Diethyl(4-nitrophenyl)phosphonate: The direct carbon-phosphorus (P–C) bond connecting the phosphorus to the aromatic ring is exceptionally robust. It resists cleavage even at elevated collision energies. Thus, the terminal fragment is the intact protonated (4-nitrophenyl)phosphonic acid [1].

    • Diethyl 4-nitrophenyl phosphate (Paraoxon): The P–O–C(aryl) linkage is significantly more labile. Once the shielding ethyl groups are lost, the core molecule undergoes rapid P–O cleavage, expelling metaphosphoric acid (HPO₃) and yielding a highly stable 4-nitrophenol product ion [2].

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure reproducibility, researchers must employ a self-validating workflow that captures both the intermediate ethylene losses and the terminal diagnostic ions in a single analytical run.

Step 1: Sample Preparation

  • Obtain high-purity reference standards of diethyl(4-nitrophenyl)phosphonate [5] and paraoxon [2].

  • Prepare primary stock solutions at 1 mg/mL in LC-MS grade methanol.

  • Dilute to a working concentration of 5 µg/mL using an initial mobile phase composition of 50:50 Acetonitrile/Water. Crucial Causality: Add 0.1% Formic Acid (FA) to the diluent to aggressively promote the formation of [M+H]+ precursor ions prior to droplet desolvation.

Step 2: Liquid Chromatography (LC) Parameters

  • Column: Zorbax SB-C18 (2.1 mm × 30 mm, 3.5 μm) to ensure sharp peak shapes and minimize secondary interactions for polar aromatics [4].

  • Mobile Phase A: HPLC-grade Water + 0.1% FA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 10 minutes; Flow rate: 0.3 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition

  • Instrument: Orbitrap (e.g., Exploris 240) or equivalent high-resolution Q-TOF [2].

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MS/MS Settings: Isolate the [M+H]+ precursor ions using a narrow quadrupole isolation window (1.0 m/z). Apply stepped Normalized Collision Energies (NCE) of 15%, 30%, and 45%.

  • Validation Check: Stepped NCE ensures that the low-energy intermediate fragments (single ethylene loss) and high-energy terminal fragments (P–O cleavage) are captured simultaneously in a single MS2 spectrum, validating the entire structural pathway.

Quantitative Data Comparison

The following table outlines the exact masses of the precursor and product ions. The presence of m/z 140.034 definitively identifies the phosphate, whereas its absence (and the persistence of m/z 204.006) confirms the phosphonate.

CompoundFormulaPrecursor Ion [M+H]+Primary Fragment (-C₂H₄)Secondary Fragment (-2C₂H₄)Terminal Diagnostic IonCore Bond
Diethyl(4-nitrophenyl)phosphonate C₁₀H₁₄NO₅Pm/z 260.068m/z 232.037m/z 204.006m/z 204.006P–C (Stable)
Diethyl 4-nitrophenyl phosphate C₁₀H₁₄NO₆Pm/z 276.063m/z 248.032m/z 220.001m/z 140.034P–O–C (Labile)

Fragmentation Pathway Visualization

The logical flow of the gas-phase dissociation is mapped below. Notice how the pathways run parallel during the initial low-energy phase but diverge sharply at the core structure due to bond enthalpy differences.

MS_Fragmentation cluster_0 Diethyl(4-nitrophenyl)phosphonate cluster_1 Diethyl 4-nitrophenyl phosphate (Paraoxon) P1 [M+H]+ m/z 260.068 P2 [M+H - C2H4]+ m/z 232.037 P1->P2 - 28.03 Da (Ethylene) P3 [M+H - 2C2H4]+ m/z 204.006 (Stable P-C Bond) P2->P3 - 28.03 Da (Ethylene) O1 [M+H]+ m/z 276.063 O2 [M+H - C2H4]+ m/z 248.032 O1->O2 - 28.03 Da (Ethylene) O3 [M+H - 2C2H4]+ m/z 220.001 O2->O3 - 28.03 Da (Ethylene) O4 [4-Nitrophenol + H]+ m/z 140.034 (P-O Cleavage) O3->O4 - 79.96 Da (HPO3)

Comparative ESI-MS/MS fragmentation pathways of phosphonate vs. phosphate analogs.

Conclusion

By understanding the causality behind mass spectrometric fragmentation, researchers can move beyond simple library matching. The robust nature of the P–C bond in diethyl(4-nitrophenyl)phosphonate prevents the formation of the m/z 140.034 ion, which is the hallmark of its toxic phosphate counterpart. Implementing stepped collision energies in HRMS workflows ensures that these critical diagnostic differences are consistently captured, providing a highly trustworthy method for organophosphorus profiling.

References

  • Benchchem. "(4-Nitrophenyl)phosphonic Acid | Research Chemical". Available at: 1

  • PubChem. "Paraoxon | C10H14NO6P | CID 9395". National Institutes of Health (NIH). Available at: 2

  • MDPI. "Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry". Available at: 3

  • ACS Publications. "Discovery of a Novel Series of Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B". Journal of Medicinal Chemistry. Available at: 4

  • PubChem. "Diethyl(4-nitrophenyl)phosphonate | C10H14NO5P | CID 284865". National Institutes of Health (NIH). Available at: 5

Sources

Comparative

Engineering Interfacial Stability in Perovskite Solar Cells: A Comparative Guide to Phosphonate and Bromide Anchoring Systems

Target Audience: Researchers, Materials Scientists, and Cross-Disciplinary Development Professionals Executive Summary Achieving long-term operational stability in perovskite solar cells (PSCs) requires precise defect ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Cross-Disciplinary Development Professionals

Executive Summary

Achieving long-term operational stability in perovskite solar cells (PSCs) requires precise defect management at both the buried (substrate) and top (charge-transport) interfaces. This guide provides an objective, data-driven comparison between two of the most effective interfacial engineering strategies: Phosphonate anchoring groups and Bromide functional groups . Applying the rigorous quality-control principles familiar to drug development and advanced materials research, we dissect the distinct chemical causalities of these groups and provide a self-validating experimental protocol for their implementation.

Mechanistic Causality: Covalent vs. Ionic Stabilization

To optimize device stability, researchers must understand why specific functional groups are chosen for distinct interfaces. Phosphonate and bromide groups operate via fundamentally different chemical mechanisms.

Phosphonate Anchoring: Covalent M-O-P Bonding at the Buried Interface

Phosphonic acid ( −PO(OH)2​ ) groups have emerged as the gold standard for self-assembled monolayers (SAMs) on metal oxide substrates (e.g., ITO, NiOx)[1]. The causality behind their unmatched stability is chemical: upon thermal annealing, phosphonates undergo a dehydration condensation reaction with surface hydroxyls, forming highly robust, hydrolysis-resistant M-O-P covalent bonds[2].

Recent structural advancements utilize bisphosphonate anchoring (e.g., TPA2P or Co-SAMs). This multidentate configuration drastically reduces steric hindrance, allowing for denser molecular packing and preventing molecular desorption under severe thermal stress[3][4]. Furthermore, the strong dipole moment established by the phosphonate SAM optimizes energy-level alignment with the perovskite layer, facilitating barrier-free hole extraction[2].

Bromide Anchoring: Halogen Bonding and Strain Release at the Perovskite Interface

Conversely, bromide functional groups (e.g., phenyl ammonium bromide [PhABr] or alkyl ammonium bromides) are engineered to stabilize the perovskite lattice itself[5][6]. The causality here is structural and ionic. Bromide ions possess the ideal ionic radius to physically integrate into the distorted octahedral lattice of the perovskite[6].

When applied as a surface passivator or terminal SAM group, bromide ions actively passivate undercoordinated Pb2+ defects and fill iodide vacancies[5][7]. This targeted vacancy filling suppresses non-radiative recombination and mitigates destructive ion migration. Additionally, the incorporation of stretchable bromide terminals at the interface releases accumulated lattice strain, establishing a highly ordered and thermodynamically stable crystal structure[6].

Mechanisms Substrate Oxide Substrate (High -OH Density) Phosphonate Phosphonate Anchor (M-O-P Covalent Bond) Substrate->Phosphonate Condensation Perovskite Perovskite Lattice (APbX3) Phosphonate->Perovskite Dipole Alignment Bromide Bromide Passivator (Halide Vacancy Filling) Perovskite->Bromide Defect Healing Bromide->Perovskite Strain Release

Logical relationship of phosphonate and bromide anchoring mechanisms in perovskite solar cells.

Quantitative Performance Comparison

The table below synthesizes recent experimental data, objectively comparing the performance and stability metrics of state-of-the-art phosphonate and bromide systems.

Anchoring SystemPrimary InterfaceBonding MechanismTarget Defect / FunctionChampion PCELong-Term Stability
Bisphosphonate (Co-SAMs) Buried (ITO/NiOx)Covalent (M-O-P)Substrate adhesion, dipole alignment26.09%>95% retention (1000h, N2​ )[3]
Bisphosphonic Acid (TPA2P) Buried (ITO)Covalent (M-O-P)Intramolecular charge transfer26.11%High operational stability[4]
Phosphonate Additive (DPPO) Bulk PerovskiteHydrogen BondingUndercoordinated Pb2+ 24.24%95% retention (1920h, RH 30%)[8]
Bromide (PhABr) Top (Perovskite/ETL)Ionic / HalogenIodide vacancies, residual PbI2​ 22.56%Enhanced thermal/moisture resistance[5]
Bromide Terminal (PASCA-Br) Buried / TopLattice IntegrationInterfacial lattice strain>24.00%Suppressed phase segregation[6]

Self-Validating Experimental Protocol: Dual-Interface Stabilization

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step includes a measurable checkpoint to verify the causality of the chemical reaction before proceeding to the next phase. This workflow integrates phosphonate SAMs at the buried interface and bromide passivation at the top interface.

Step 1: Substrate Hydroxylation
  • Action: Treat pre-cleaned ITO substrates with UV-Ozone for 15 minutes to maximize surface hydroxyl (-OH) density.

  • Causality: High -OH density is strictly required for the subsequent condensation reaction.

  • Validation Check: Measure the water contact angle. It must be < 5° to confirm complete surface hydrophilicity.

Step 2: Phosphonate SAM Deposition
  • Action: Spin-coat a 1 mM solution of a bisphosphonate SAM (e.g., TPA2P) in anhydrous ethanol onto the ITO substrate at 3000 rpm for 30 seconds[4].

Step 3: Thermal Condensation
  • Action: Anneal the substrate at 100°C for 10 minutes.

  • Causality: Thermal energy drives the dehydration condensation reaction, ejecting water molecules and forming permanent M-O-P bonds[2].

  • Validation Check: Rinse the substrate with pure ethanol to remove unreacted molecules, then remeasure the water contact angle. An increase to > 70° confirms successful monolayer formation and the proper upward orientation of the hydrophobic organic tails.

Step 4: Perovskite Crystallization
  • Action: Spin-coat the perovskite precursor solution using a standard anti-solvent dripping method (e.g., using chlorobenzene), followed by annealing at 100°C for 30 minutes to form the black perovskite phase.

Step 5: Bromide Passivation
  • Action: Spin-coat a dilute solution of phenyl ammonium bromide (PhABr) (2 mg/mL in isopropanol) directly onto the crystallized perovskite film[5].

  • Causality: The bromide ions penetrate the surface lattice, filling iodide vacancies and neutralizing undercoordinated Pb2+ traps[5][7].

Step 6: Device Characterization
  • Validation Check: Perform Time-Resolved Photoluminescence (TRPL) on the film. A significant increase in charge carrier lifetime (e.g., from ~300 ns in control films to > 1 μs ) validates the successful suppression of non-radiative recombination centers via bromide halogen bonding[7].

Workflow Step1 1. Substrate Hydroxylation (Verify: Contact Angle < 5°) Step2 2. Phosphonate SAM Spin-Coating (Covalent M-O-P Anchoring) Step1->Step2 Step3 3. Thermal Annealing (Verify: Contact Angle > 70°) Step2->Step3 Step4 4. Perovskite Crystallization (Anti-Solvent Method) Step3->Step4 Step5 5. Bromide Passivation (Halogen Bonding) Step4->Step5 Step6 6. Device Characterization (Verify: TRPL Lifetime Increase) Step5->Step6

Self-validating experimental workflow for dual-interface stabilization in solar cells.

Sources

Validation

spectroscopic characterization of diethyl(4-nitrophenyl)phosphonate intermediates

Real-Time Spectroscopic Characterization of Paraoxon Intermediates: A Comparative Methodology Guide The Analytical Challenge in Organophosphate Degradation Diethyl 4-nitrophenyl phosphate (paraoxon) is a highly toxic org...

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Author: BenchChem Technical Support Team. Date: April 2026

Real-Time Spectroscopic Characterization of Paraoxon Intermediates: A Comparative Methodology Guide

The Analytical Challenge in Organophosphate Degradation

Diethyl 4-nitrophenyl phosphate (paraoxon) is a highly toxic organophosphate and a primary surrogate for chemical warfare agents like sarin and VX. Understanding its degradation pathway is critical for developing catalytic scavengers, such as metal-containing amyloids[1], or functionalized nanomaterials[2]. The neutral and alkaline hydrolysis of paraoxon proceeds via an AN​+DN​ mechanism, forming a transient pentacoordinate phosphorane intermediate before yielding diethyl phosphate (DEP) and 4-nitrophenolate (PNP)[3].

Because the stability of these transition states dictates the toxicity and environmental persistence of the resulting products, selecting the correct spectroscopic technique to monitor this reaction is paramount. This guide objectively compares the three primary modalities used to characterize paraoxon intermediates: Time-Resolved UV-Vis, ³¹P-NMR, and In Situ ATR-FTIR spectroscopy.

Comparative Analysis of Spectroscopic Modalities

A. Time-Resolved UV-Vis Spectroscopy
  • Mechanism & Causality: UV-Vis spectroscopy exploits the chromogenic nature of the leaving group. Upon hydrolysis, the P–O(aryl) bond cleaves, releasing PNP. At physiological to alkaline pH, PNP is deprotonated and exhibits a strong absorption maximum at 400 nm, distinctly separated from the parent paraoxon absorbance at ~277 nm[2].

  • Expert Insight: While UV-Vis offers millisecond temporal resolution ideal for high-throughput screening, it is an indirect measurement. It confirms the departure of the leaving group but provides zero structural data regarding the phosphorus center. It cannot distinguish whether the remaining fragment is a harmless diester (DEP) or a toxic monoester variant[1].

B. ³¹P-NMR Spectroscopy
  • Mechanism & Causality: To map the exact fate of the phosphorus atom, ³¹P-NMR is required. Because ³¹P has a 100% natural isotopic abundance, it easily differentiates the triester substrate (paraoxon, δ≈−6.0 ppm) from the diester product (DEP, δ≈−1.0 ppm). Furthermore, ³¹P-NMR can capture transient phosphorylated enzyme intermediates (e.g., ethyl-phosphoserine-diesters in cholinesterases)[4] and identify alternative reaction pathways, such as nucleophilic attack on the aliphatic carbon in specific ionic liquids[5].

  • Expert Insight: NMR provides unambiguous structural assignment but suffers from lower temporal resolution. It also requires higher substrate concentrations (millimolar range), which can induce product inhibition or artifactual aggregation in catalytic assays[1].

C. In Situ ATR-FTIR Spectroscopy
  • Mechanism & Causality: Attenuated Total Reflectance (ATR) FTIR is ideal for monitoring heterogeneous catalysis, such as paraoxon degradation on biochar or metal-oxide surfaces[6]. It tracks the real-time vibrational shifts of the P=O stretch (~1280 cm⁻¹) and the asymmetric NO₂ stretch (~1525 cm⁻¹).

  • Expert Insight: ATR-FTIR is highly surface-sensitive, making it the best choice for solid-liquid interface reactions. However, severe spectral overlapping in complex aqueous buffers limits its utility for identifying short-lived intermediates in bulk solution.

Quantitative Method Comparison

Analytical ParameterUV-Vis Spectroscopy³¹P-NMR SpectroscopyIn Situ ATR-FTIR
Primary Target Leaving Group (PNP)Phosphorus CenterFunctional Groups (P=O, NO₂)
Limit of Detection ~10–50 nM~0.1–1.0 mM~1–5 mM
Temporal Resolution MillisecondsMinutesSeconds
Structural Specificity Low (Indirect)Extremely High (Direct)Moderate (Vibrational)
Best Use Case High-throughput enzyme kineticsElucidating complex reaction pathwaysSurface-bound catalytic degradation

Visualizing the Reaction & Spectroscopic Targets

G cluster_pathway Paraoxon Hydrolysis Pathway Paraoxon Paraoxon (Triester) Intermediate Pentacoordinate Intermediate Paraoxon->Intermediate Nucleophile (OH⁻) NMR ³¹P-NMR Spectroscopy Direct Phosphorus Tracking Paraoxon->NMR DEP Diethyl Phosphate (Diester) Intermediate->DEP P-O Cleavage PNP 4-Nitrophenolate (Leaving Group) Intermediate->PNP Chromophore Release DEP->NMR UVVis UV-Vis Spectroscopy λ = 400 nm PNP->UVVis

Spectroscopic mapping of paraoxon hydrolysis intermediates and products.

Self-Validating Experimental Protocols

Protocol A: High-Throughput UV-Vis Kinetics (Tracking PNP Release)

This protocol is designed to measure the catalytic turnover of paraoxon while ensuring the optical signal strictly correlates to product formation.

  • Reagent Preparation: Prepare a 100 mM stock of paraoxon in dry acetonitrile. Causality: Paraoxon undergoes slow spontaneous hydrolysis in water[3]; storing it in a dry organic solvent prevents baseline degradation before the assay begins.

  • Buffer Setup: Prepare a 50 mM Tris-HCl buffer at pH 8.0. Causality: The pKa​ of 4-nitrophenol is ~7.15. At pH 8.0, >85% of the product is in the deprotonated phenolate form, which absorbs strongly at 400 nm. Lower pH values would split the absorbance between protonated (~318 nm) and deprotonated states, ruining quantitative accuracy.

  • Initiation: Add 10 µL of the paraoxon stock to 990 µL of the buffered catalyst solution in a quartz cuvette (final concentration 1 mM).

  • Data Acquisition: Monitor absorbance at 400 nm continuously for 10 minutes.

  • Self-Validation Check (Isosbestic Point): Periodically scan the full spectrum (250–500 nm). You must observe a clean isosbestic point at ~340 nm. A tight isosbestic point mathematically validates a direct A→B transition without the buildup of off-pathway, light-absorbing intermediates.

Protocol B: Real-Time ³¹P-NMR Monitoring (Tracking Phosphorus Fate)

This protocol is designed to capture transient phosphorus intermediates and confirm the exact cleavage mechanism (P–O vs. P–C).

  • Sample Preparation: Dissolve the catalyst/enzyme in D2​O buffered to pD 7.5. Add paraoxon to a final concentration of 5 mM. Causality: High concentrations are required due to the lower sensitivity of NMR, and D2​O is necessary for the spectrometer's deuterium lock.

  • Instrument Setup: Configure the spectrometer for ³¹P acquisition (typically ~161.9 MHz on a 400 MHz magnet) using inverse-gated proton decoupling . Causality: The phosphorus atom is coupled to the protons of the adjacent ethyl groups ( P−O−CH2​−CH3​ ). Without decoupling, the ³¹P signal splits into complex multiplets, reducing the signal-to-noise ratio. Inverse-gated decoupling collapses these into sharp singlets while suppressing the Nuclear Overhauser Effect (NOE), allowing for accurate quantitative integration[1].

  • Kinetic Acquisition: Run arrayed 1D spectra (e.g., 16 transients per spectrum, yielding one data point every ~2 minutes) at a controlled temperature of 25 °C.

  • Self-Validation Check (Mass Balance): Include a sealed capillary of 85% H3​PO4​ (0 ppm) or triphenylphosphine oxide as an external standard. The sum of the integrated areas of the paraoxon peak (-6.0 ppm), the DEP peak (-1.0 ppm), and any intermediate peaks must remain constant relative to the standard. A loss of total phosphorus area indicates product precipitation or the formation of undetected, line-broadened macromolecular intermediates[4].

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Diethyl(4-nitrophenyl)phosphonate

Foreword: A Proactive Stance on High-Potency Compound Safety In our work as scientists, we often handle compounds of immense potential and, concurrently, significant hazard. Diethyl(4-nitrophenyl)phosphonate, also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Proactive Stance on High-Potency Compound Safety

In our work as scientists, we often handle compounds of immense potential and, concurrently, significant hazard. Diethyl(4-nitrophenyl)phosphonate, also known as Paraoxon-ethyl, is a prime example. As a potent, irreversible organophosphate acetylcholinesterase inhibitor, its handling demands more than just adherence to a checklist; it requires a deep, mechanistic understanding of the risks and a proactive, validation-driven approach to safety.[1][2] This guide is structured to provide not just the "what" but the "why" behind each procedural step, ensuring that every action taken in the laboratory is a deliberate and informed step towards mitigating risk. Our goal is to build a culture of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment & Toxicology Summary

Diethyl(4-nitrophenyl)phosphonate is classified as acutely toxic and is fatal if swallowed or if it comes into contact with skin.[3][4] The primary mechanism of toxicity for this organophosphate is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a range of severe symptoms including convulsions, respiratory failure, and potentially death.[5] The main routes of exposure are dermal contact, ingestion, and inhalation.[6] Therefore, preventing any direct contact is the cornerstone of our safety protocol.

Property Value / Classification Source
GHS Classification Acute Toxicity 1 (Oral, Dermal); Aquatic Toxicity (Acute & Chronic) 1[2][3]
Signal Word Danger[2][3][4]
Hazard Statements H300+H310: Fatal if swallowed or in contact with skin. H410: Very toxic to aquatic life with long lasting effects.[2][3][4]
Form Reddish-yellow, odorless liquid[1]
Density ~1.27 g/cm³ at 20-25 °C[2][3]
Oral LD50 (Rat) 1.8 mg/kg[3]
Dermal LD50 (Rabbit) 5 mg/kg[3]

Core Directive: Personal Protective Equipment (PPE) Protocol

Given the compound's high dermal and oral toxicity, the selection and use of PPE is the most critical control measure. The principle here is to establish multiple, redundant barriers between the researcher and the chemical.

Primary Barrier: Gloves and Skin Protection

Dermal contact is a primary route of exposure for organophosphates.[6] Skin absorption can be rapid and lead to systemic toxicity.[7]

  • Gloves : Standard latex gloves are insufficient. Double-gloving with chemical-resistant gloves is mandatory.

    • Inner Glove : Nitrile examination glove.

    • Outer Glove : Heavy-duty nitrile or butyl rubber gloves. These materials show good resistance to organophosphates.[8]

    • Causality : The double-glove system provides a backup barrier. Should the outer glove be compromised, the inner glove allows the user sufficient time to move to a safe area, doff the damaged set, and re-glove without direct exposure. Change outer gloves immediately if contamination is suspected and every 1-2 hours regardless.

  • Body Protection :

    • Lab Coat : A standard cotton lab coat is not enough. A chemical-resistant, coated lab coat or a disposable chemical-resistant suit (e.g., Tyvek or similar) must be worn over personal clothing.

    • Apron : When handling concentrates, mixing solutions, or performing tasks with a high splash potential, a chemical-resistant apron (butyl or neoprene) must be worn over the lab coat/suit.[8]

    • Footwear : Closed-toe shoes are required at a minimum. When handling larger quantities or in spill response scenarios, chemical-resistant boots are necessary.[9]

Ocular and Respiratory Protection
  • Eye/Face Protection : Chemical splash goggles are mandatory at all times when Diethyl(4-nitrophenyl)phosphonate is being handled.[8] For operations with a higher splash risk, such as transfers or mixing, a full-face shield must be worn in addition to the goggles.[8]

  • Respiratory Protection : All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to control vapor and aerosol exposure.[10] If there is any potential for exposure outside of a fume hood (e.g., during a large spill cleanup), an air-purifying respirator with an appropriate combination cartridge (e.g., Type ABEK for organic vapors, inorganic gases, acid gases, and ammonia) is required.[2]

PPE Donning and Doffing Workflow

Properly removing PPE is as critical as wearing it to prevent cross-contamination. The sequence is designed to move from most contaminated to least contaminated.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Inner Gloves Don2 2. Lab Coat / Suit Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Decontaminate & Remove Outer Gloves Doff2 2. Remove Apron (if worn) Doff1->Doff2 Doff3 3. Remove Lab Coat / Suit Doff2->Doff3 Doff4 4. Remove Goggles / Face Shield Doff3->Doff4 Doff5 5. Remove Respirator (if worn) Doff4->Doff5 Doff6 6. Remove Inner Gloves Doff5->Doff6 Doff7 7. Wash Hands Thoroughly Doff6->Doff7 End End Doff7->End Start Start Start->Don1

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Safe Handling

  • Preparation : Before any work begins, ensure the Safety Data Sheet (SDS) is reviewed.[11] Confirm that the chemical fume hood is functioning correctly. Locate and verify the accessibility of the emergency eyewash station, safety shower, and spill kit.

  • Weighing and Transfer : Conduct all weighing and transfers of the neat compound or concentrated solutions within a chemical fume hood. Use disposable weighing boats or papers to minimize cleaning of contaminated equipment.

  • Work Surface : Cover the work surface in the fume hood with absorbent, plastic-backed paper. This will help contain minor drips and simplify cleanup.

  • Post-Handling Decontamination : After completing the work, decontaminate all non-disposable equipment and the work surface within the fume hood. A 10% bleach solution or a solution of sodium carbonate (washing soda) can be used to hydrolyze and decontaminate organophosphates.[7][12] Allow for a sufficient contact time (at least 1-6 hours) before a final rinse.

Emergency Protocol: Spill and Exposure Management

Small Spill Response (Inside Fume Hood)
  • Containment : Use an absorbent material like cat litter, sand, or sawdust to cover and contain the spill.[3][9][13]

  • Absorption : Work the absorbent material into the spill.

  • Collection : Carefully scoop the contaminated absorbent material into a designated, labeled, and sealable hazardous waste container.[9]

  • Decontamination : Wipe the spill area with a cloth soaked in a decontamination solution (e.g., 10% bleach). Place the cloth in the hazardous waste container.[9][12]

Large Spill Response or Spill Outside a Fume Hood
  • Evacuate : Immediately alert others and evacuate the area. Isolate the spill area.[5]

  • Report : Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Secure : Prevent entry into the contaminated area.[13] Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Skin Contact : This is a medical emergency. Immediately remove all contaminated clothing while under a safety shower.[5][7] Wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Seek immediate medical attention and provide the SDS to the medical personnel.[4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[14][15] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[3][4] Seek immediate medical attention.

Logistics: Waste Disposal Plan

All materials contaminated with Diethyl(4-nitrophenyl)phosphonate are considered hazardous waste.

  • Solid Waste : This includes used gloves, absorbent pads, weighing papers, and contaminated lab coats. Collect all solid waste in a clearly labeled, sealed, heavy-duty plastic bag or a dedicated hazardous waste container.[5][9]

  • Liquid Waste : Collect all liquid waste, including reaction residues and decontamination rinsates, in a labeled, sealed, and chemical-resistant waste container.

  • Disposal : All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[3][13] Do not pour any amount down the drain.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). Decontamination. Retrieved from [Link]

  • CPAChem. (2023, June 28). Safety data sheet: Paraoxon-ethyl. Retrieved from [Link]

  • Guzelian, P. S., et al. (2021). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. Frontiers in Bioengineering and Biotechnology, 9.
  • Clemson University Cooperative Extension. (2025, May 14). Pesticide Spill: Safe Management & Cleanup Guidelines. HGIC @ Clemson University. Retrieved from [Link]

  • Virginia Tech Pesticide Programs. (n.d.). Pesticide Decontaminants. Retrieved from [Link]

  • WorkSafe New Zealand. (2026, February 27). What to know when using insecticides containing organophosphates or carbamates (OPCs). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October). Diethyl [(4-nitrophenyl)methyl]phosphonate - Hazard. Computational Toxicology Chemicals Dashboard. Retrieved from [Link]

  • Armed Forces Pest Management Board. (n.d.). Technical Guide 15 - Pesticide Spill Prevention and Management. Retrieved from [Link]

  • Juntarawijit, C., et al. (2022).
  • Juntarawijit, C., et al. (2022).
  • Haz-Map. (n.d.). Paraoxon. Retrieved from [Link]

  • Juntarawijit, C., et al. (2022). PPE use during pesticide application. [Diagram]. ResearchGate. Retrieved from [Link]

  • Loba Chemie. (2022, December 2). 4-NITROPHENYL PHOSPHATE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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